molecular formula C8H8ClN3 B3381497 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 244127-42-2

7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B3381497
CAS No.: 244127-42-2
M. Wt: 181.62 g/mol
InChI Key: CZEKNLREIQNGCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS 244127-42-2) is a versatile chemical building block of significant interest in medicinal chemistry and drug discovery research. It belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, which are recognized as a notable scaffold with potent protein kinase inhibitor (PKI) activity and play a critical role in targeted cancer therapy research . The compound serves as a crucial precursor for the development of inhibitors targeting various kinases, including CK2, EGFR, B-Raf, and MEK, which are implicated in cancers such as non-small cell lung cancer (NSCLC) and melanoma . The chlorine substituent at the 7-position makes it a valuable intermediate for further functionalization via cross-coupling reactions, allowing researchers to introduce diverse functional groups and enhance structural diversity for structure-activity relationship (SAR) studies . With a molecular formula of C8H8ClN3 and a molecular weight of 181.62 g/mol, it is characterized by a fused bicyclic system that provides a rigid, planar framework ideal for interaction with biological targets . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are advised to consult the safety data sheet for proper handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-5-4-10-12-7(9)3-6(2)11-8(5)12/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEKNLREIQNGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244127-42-2
Record name 7-chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: Reaction Mechanisms and Synthetic Modalities of Pyrazolo[1,5-a]pyrimidine Formation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazolo[1,5-a]pyrimidines represent a privileged, nitrogen-rich bicyclic scaffold extensively leveraged in modern drug discovery. As bioisosteres of purines, these compounds exhibit exceptional efficacy as ATP-competitive protein kinase inhibitors (PKIs), making them critical targets in oncology and targeted therapeutics[1]. Furthermore, introducing halogens (such as fluorine) into the pyrazolo[1,5-a]pyrimidine scaffold has been shown to enhance interactions with the hinge region of kinase ATP-binding sites[2]. This whitepaper delineates the core chemical mechanisms, advanced synthetic methodologies, and validated experimental protocols required to construct the pyrazolo[1,5-a]pyrimidine architecture.

Core Reaction Mechanism: The Cyclocondensation Pathway

The most robust and industrially scalable approach to synthesizing the pyrazolo[1,5-a]pyrimidine core is the bimolecular cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds (or their synthetic equivalents, such as enaminones or α,β-unsaturated ketones)[1].

Mechanistic Causality: The regioselectivity and efficiency of this reaction are dictated by the differential nucleophilicity of the nitrogen atoms on the pyrazole ring and the electrophilicity of the carbonyl carbons[3].

  • Primary Nucleophilic Attack: The exocyclic amine (-NH 2​ ) at the C5 position of the pyrazole is significantly more nucleophilic than the endocyclic nitrogens. It initiates an attack on the most sterically accessible and electrophilic carbonyl carbon of the 1,3-diketone[3].

  • First Dehydration (Imine Formation): Under mild acidic conditions, the resulting hemiaminal intermediate undergoes dehydration to form a Schiff base (enamine)[3]. The acid catalyst is crucial here; it protonates the hydroxyl group to create a better leaving group (water) without fully protonating the exocyclic amine, which would otherwise quench its nucleophilicity[4].

  • Intramolecular Cyclization: The spatial proximity of the endocyclic N1 nitrogen allows it to act as a secondary nucleophile, attacking the remaining carbonyl carbon to close the newly formed six-membered pyrimidine ring[3].

  • Aromatization: A final thermodynamically driven dehydration step yields the fully fused, aromatic pyrazolo[1,5-a]pyrimidine system. The extended π-conjugation of the final product acts as a thermodynamic sink, driving the equilibrium forward[3].

Mechanism Start 5-Aminopyrazole + 1,3-Dicarbonyl Step1 Nucleophilic Attack (Exocyclic NH2) Start->Step1 Int1 Hemiaminal Intermediate Step1->Int1 Step2 Dehydration (-H2O) Int1->Step2 Int2 Schiff Base / Enamine Step2->Int2 Step3 Intramolecular Cyclization (Endocyclic N1) Int2->Step3 Int3 Bicyclic Hemiaminal Step3->Int3 Step4 Aromatization (-H2O) Int3->Step4 Product Pyrazolo[1,5-a]pyrimidine Step4->Product

Step-by-step logical flow of the pyrazolo[1,5-a]pyrimidine cyclocondensation mechanism.

Advanced Synthetic Modalities

While classical condensation remains the standard, modern synthetic demands often require alternative disconnections to access highly functionalized derivatives.

  • Cu(II)-Catalyzed[3+3] Annulation: A state-of-the-art transformation involves the reaction of saturated ketones with 3-aminopyrazoles. Copper(II) catalysis facilitates the in situ generation of α,β-unsaturated ketones via a radical-mediated dehydrogenation process. This is followed by a one-pot [3+3] annulation. This method is highly valuable as it bypasses the need for pre-functionalized 1,3-dicarbonyls, utilizing dual C(sp 3 )–H bond functionalization[5].

  • Palladium-Catalyzed C-H Activation: For late-stage functionalization, Pd(II)/Pd(0) catalytic cycles enable regioselective C-H arylation or olefination at the C-5 or C-7 positions of the pyrimidine ring. The mechanism involves the formation of a palladium-carbonyl complex, followed by metalation of the C-H bond, oxidative addition, and reductive elimination to forge new C-C bonds without disrupting the fused bicyclic core[6].

Validated Experimental Protocols

To ensure reproducibility, the following protocol outlines a self-validating system for the acid-catalyzed cyclocondensation of 5-aminopyrazoles with 1,3-diketones[3].

Protocol: Acid-Catalyzed Synthesis of Pyrazolo[1,5-a]pyrimidines

  • Reagent Preparation: In a dry round-bottom flask, combine 1.0 equivalent of the substituted 5-aminopyrazole (e.g., 5-amino-3-arylamino-1H-pyrazole-4-carbonitrile) and 1.1 equivalents of the 1,3-dicarbonyl compound (e.g., pentane-2,4-dione)[3]. Causality: A slight excess of the electrophile ensures complete consumption of the valuable pyrazole starting material.

  • Solvent & Catalyst Addition: Suspend the mixture in glacial acetic acid (approx. 10 mL per mmol of substrate). Add a catalytic amount of concentrated H 2​ SO 4​ (2-3 drops)[7]. Causality: Acetic acid acts as a polar protic solvent that solubilizes the intermediates, while H 2​ SO 4​ lowers the activation energy for the dual dehydration steps required for aromatization[7].

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 118 °C) under continuous magnetic stirring for 4 to 7 hours[3]. Monitor reaction progress via TLC (CHCl 3​ /MeOH/CH 3​ CN 30:3:1 v/v)[7].

  • Quenching & Precipitation: Upon completion, allow the mixture to cool to room temperature, then pour it slowly into 10-50 mL of crushed ice-water[7]. Causality: The abrupt shift in dielectric constant and temperature forces the highly hydrophobic pyrazolo[1,5-a]pyrimidine product to crash out of solution, separating it from water-soluble impurities and unreacted starting materials[7].

  • Isolation: Collect the precipitate via vacuum filtration, wash thoroughly with cold distilled water to remove residual acid, and recrystallize from an Ethanol/DMF mixture to achieve >95% purity[8].

Workflow Prep Reagent Mix (1:1.1 Ratio) Solvent AcOH + Cat. H2SO4 (Activation) Prep->Solvent Reflux Reflux 4-7h (Cyclization) Solvent->Reflux Quench Ice-Water Quench (Precipitation) Reflux->Quench Purify Filtration & Recrystallization Quench->Purify

Standard experimental workflow for acid-catalyzed pyrazolo[1,5-a]pyrimidine synthesis.

Quantitative Data & Reaction Yields

The efficiency of pyrazolo[1,5-a]pyrimidine formation is highly dependent on the electronic nature of the substrates and the chosen catalytic system. The table below summarizes validated reaction conditions and their corresponding yields across different methodologies.

Aminopyrazole SubstrateElectrophilic PartnerCatalyst & SolventTemp / TimeYield (%)Ref
5-amino-3-arylamino-1H-pyrazole-4-carbonitrilePentane-2,4-dioneH 2​ SO 4​ / AcOHReflux, 4-7h87–95%[3]
5-amino-1H-pyrazoleEnaminonePyridineReflux, 12h70–85%[4]
3-aminopyrazoleSaturated KetonesCu(II) / Oxidant100 °C, 12h60–80%[5]
Cyanoacetohydrazide derivativePush-pull 1,3-dithietanesDMF (Aprotic)80 °C, 3-6h67–85%[8]

Conclusion

The synthesis of pyrazolo[1,5-a]pyrimidines relies on a delicate orchestration of nucleophilic attacks and thermodynamically driven dehydrations. By mastering the causality behind solvent selection, acid catalysis, and thermal activation, researchers can reliably construct these privileged scaffolds. Furthermore, integrating modern transition-metal catalysis allows for unprecedented structural diversification, which is essential for the next generation of targeted kinase inhibitors and oncology therapeutics.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment | nih.gov | 1

  • The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives | semanticscholar.org | 3

  • An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles | acs.org | 5

  • The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives (Experimental details) | researchgate.net | 7

  • Full article: Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine | tandfonline.com | 4

  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes | rsc.org | 6

  • Simple approach to the synthesis of 3-fluoro pyrazolo[1,5-a]pyrimidine analogues | kuleuven.be | 2

  • New method for synthesis of pyrazolo[1,5-a]pyrimidines from cyanoacetohydrazide and push pull systems | redalyc.org | 8

Sources

7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine: A Privileged Scaffold for Advanced Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide & Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

As a Senior Application Scientist specializing in heterocyclic chemistry and targeted therapeutics, I frequently encounter scaffolds that define the trajectory of a drug discovery program. 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS: 244127-42-2) is one such molecule. This bicyclic, nitrogen-rich framework is not merely a structural building block; it is a privileged pharmacophore central to the development of potent protein kinase inhibitors (PKIs).

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale behind its use in oncology, and a field-proven, self-validating synthetic protocol for its preparation and functionalization.

Structural and Physicochemical Profiling

The pyrazolo[1,5-a]pyrimidine core is a fused, rigid, and planar N-heterocyclic system. The electron-rich pyrazole ring and the electron-deficient pyrimidine ring create a unique "push-pull" electronic distribution. The addition of methyl groups at the C3 and C5 positions provides critical steric bulk and lipophilicity, which are essential for anchoring the molecule within the hydrophobic pockets of target kinases.

The C7-chlorine atom is the synthetic linchpin of this molecule. Due to the electron-withdrawing effect of the adjacent bridgehead nitrogen (N4) and the pyrimidine nitrogens, the C7 position is highly activated for Nucleophilic Aromatic Substitution (SNAr).

Table 1: Physicochemical Properties

ParameterValue
Chemical Name 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine
CAS Number [1]
Molecular Formula C₈H₈ClN₃
Molecular Weight 181.62 g/mol
SMILES String CC1=NC2=C(C=NN2C(=C1)Cl)C
Appearance Off-white to pale yellow crystalline powder
H-Bond Donors 0
H-Bond Acceptors 3
Topological Polar Surface Area (TPSA) ~30.2 Ų
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water

Mechanistic Rationale in Drug Discovery

The strategic value of 7-chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine lies in its biomimetic potential. The core mimics the adenine ring of ATP, allowing derivatives to act as competitive inhibitors within the ATP-binding cleft of oncogenic kinases.

According to recent structural-activity relationship (SAR) studies, [2], which are critical targets in treating NTRK fusion-positive solid tumors. Furthermore, this scaffold is a foundational starting material for discovering [3], where the C7 position is functionalized with diverse anilines or aliphatic amines to optimize hydrogen bonding with the kinase hinge region.

Synthetic Methodology: A Self-Validating Protocol

In process chemistry, a protocol is only as reliable as its validation mechanisms. Do not simply mix reagents; you must understand the causality of the reaction environment. Below is the optimized, two-step workflow for synthesizing the 7-chloro derivative from basic precursors.

Synthesis A 4-Methyl-1H-pyrazol-5-amine + Ethyl Acetoacetate B 3,5-Dimethylpyrazolo [1,5-a]pyrimidin-7-ol A->B Condensation (AcOH, 100°C) C 7-Chloro-3,5-dimethylpyrazolo [1,5-a]pyrimidine B->C Chlorination (POCl3, 100°C) D 7-Substituted PKI (e.g., Target Drug) C->D SNAr / Cross-Coupling (R-NH2, Base)

Caption: Synthetic workflow from pyrazole precursors to functionalized kinase inhibitors.

Step 1: Condensation to 3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol
  • Causality & Mechanism: The reaction initiates via the nucleophilic attack of the highly reactive exocyclic amine of 4-methyl-1H-pyrazol-5-amine onto the ketone carbonyl of ethyl acetoacetate. Glacial acetic acid acts as a crucial proton shuttle, activating the carbonyl and facilitating dehydration to form an enamine intermediate. The endocyclic pyrazole nitrogen subsequently attacks the ester carbonyl, driving ring closure (lactamization).

  • Self-Validation System: Monitor the reaction via LC-MS. The intermediate enamine will show an [M+H]+ corresponding to the uncyclized mass. Complete cyclization is confirmed when the LC-MS trace shifts entirely to the target mass ( m/z≈164 for the 7-ol), and TLC (DCM:MeOH 9:1) shows the complete disappearance of the ninhydrin-positive primary amine spot.

Step 2: Chlorination to 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine
  • Causality & Mechanism: The 7-ol exists in tautomeric equilibrium with its 7-one (lactam) form. Phosphorus oxychloride (POCl₃) acts as both the activating electrophile and the chloride source. The lactam oxygen attacks the phosphorus, generating a highly reactive dichlorophosphate leaving group. The liberated chloride ion then executes an addition-elimination sequence at the C7 position. N,N-Diisopropylethylamine (DIPEA) is added to scavenge the generated HCl, preventing the acid-catalyzed degradation of the electron-rich pyrazole ring.

  • Self-Validation System: This step is highly sensitive to moisture. The self-validating metric here is the physical phase change and TLC profile. As the reaction proceeds, the insoluble 7-ol starting material dissolves entirely into the POCl₃/toluene matrix. Quench a micro-aliquot into ice water, extract with EtOAc, and run TLC (Hexane:EtOAc 3:1). The product is highly lipophilic (high Rf​ ) and strongly UV-active at 254 nm, whereas any unreacted starting material remains near the baseline.

Downstream Functionalization & Kinase Inhibition

Once the 7-chloro intermediate is isolated, it serves as a versatile electrophile. As detailed in recent [4], the C7 position readily undergoes SNAr with primary and secondary amines, or Suzuki-Miyaura cross-coupling with aryl boronic acids.

By replacing the labile chlorine with a tailored pharmacophore (e.g., a morpholine ring or a substituted aniline), medicinal chemists can precisely tune the molecule to interact with the hinge region of specific kinases, thereby halting oncogenic signaling pathways.

MOA A 7-Substituted Pyrazolo[1,5-a]pyrimidine B Kinase ATP-Binding Pocket (TRKA / CDK2 / TTK) A->B Competitive Binding C Inhibition of Phosphorylation B->C Blockade of Catalytic Activity D Cell Cycle Arrest & Apoptosis C->D Downstream Signaling Halt

Caption: Mechanism of action for pyrazolo[1,5-a]pyrimidine-derived kinase inhibitors.

References

  • Sharma, P., et al. "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights." Molecules (MDPI), 2024.[Link]

  • Liu, Y., et al. "Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent." ACS Medicinal Chemistry Letters, 2016.[Link]

  • Portilla, J., et al. "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold." Molecules (PMC), 2022.[Link]

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] This guide provides a detailed technical overview of the essential starting materials and the strategic approach for the synthesis of a key derivative, 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine, a valuable building block in drug discovery.

Strategic Synthesis Overview

The most direct and widely employed route to 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine is a two-step synthesis. This strategy hinges on the initial construction of the fused heterocyclic ring system, followed by a functional group conversion to introduce the chloro substituent.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination A 3-Amino-5-methylpyrazole C 7-Hydroxy-3,5-dimethylpyrazolo[1,5-a]pyrimidine A->C AcOH, Reflux B Pentane-2,4-dione (Acetylacetone) B->C D 7-Hydroxy-3,5-dimethylpyrazolo[1,5-a]pyrimidine F 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine D->F Heat E Phosphorus Oxychloride (POCl₃) E->F

Caption: Overall synthetic strategy for 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine.

This approach is favored due to the ready availability of the starting materials and the generally high yields achieved in both steps.

Core Starting Materials: A Detailed Analysis

The success of this synthesis is fundamentally dependent on the quality and appropriate selection of two key precursors for the initial cyclocondensation reaction.

The Nucleophilic Pyrazole: 3-Amino-5-methylpyrazole

The foundational pyrazole component is 3-amino-5-methylpyrazole. Its bifunctional nature, possessing both an exocyclic amino group and an endocyclic nitrogen atom, allows it to act as a binucleophile in the ring-forming reaction.[2]

PropertyValueSource
CAS Number 31230-17-8
Molecular Formula C₄H₇N₃
Molecular Weight 97.12 g/mol
Appearance White to light yellow crystalline solid[3]
Melting Point 45-47 °C

Commercial Availability: 3-Amino-5-methylpyrazole is commercially available from several chemical suppliers, ensuring a reliable source for research and development purposes.[3][4][5][6][7]

In-house Synthesis: For applications requiring larger quantities or for cost-effectiveness, 3-amino-5-methylpyrazole can be synthesized. A common laboratory-scale preparation involves the reaction of cyanoacetone or its alkali metal salt with hydrazine.[8][9] Another route involves the treatment of 3-aminobut-2-enenitrile with hydrazine hydrate.[10]

The Electrophilic Partner: Pentane-2,4-dione (Acetylacetone)

To achieve the desired 3,5-dimethyl substitution pattern on the pyrimidine ring of the final product, the 1,3-dielectrophile required is pentane-2,4-dione, commonly known as acetylacetone.

PropertyValueSource
CAS Number 123-54-6[11]
Molecular Formula C₅H₈O₂[11]
Molecular Weight 100.12 g/mol [11]
Appearance Clear, colorless liquid[11]
Boiling Point 140-141 °C[12]

Commercial Availability: Pentane-2,4-dione is a readily available and relatively inexpensive commodity chemical, supplied by numerous manufacturers.[11][12][13][14][15]

The Chlorinating Agent: Phosphorus Oxychloride (POCl₃)

The conversion of the intermediate 7-hydroxypyrazolo[1,5-a]pyrimidine to its chloro derivative is a critical step. Phosphorus oxychloride is the reagent of choice for this transformation.[16] It acts as both a chlorinating agent and a dehydrating agent.

PropertyValueSource
CAS Number 10025-87-3[17]
Molecular Formula POCl₃[17]
Molecular Weight 153.33 g/mol [18]
Appearance Colorless, fuming liquid[19]
Boiling Point 105.8 °C[18]

Commercial Availability: Phosphorus oxychloride is a widely available industrial chemical.[1][17][19][20]

Experimental Protocols

Step 1: Synthesis of 7-Hydroxy-3,5-dimethylpyrazolo[1,5-a]pyrimidine

This reaction is a classic example of a cyclocondensation to form the pyrazolo[1,5-a]pyrimidine core.[21][22]

Reaction Scheme:

Cyclocondensation reactant1 3-Amino-5-methylpyrazole arrow arrow reactant1_img reactant1_img reactant2 Pentane-2,4-dione reactant2_img reactant2_img product 7-Hydroxy-3,5-dimethylpyrazolo[1,5-a]pyrimidine product_img product_img + + arrow->product AcOH, Δ

Caption: Cyclocondensation of 3-amino-5-methylpyrazole and pentane-2,4-dione.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-5-methylpyrazole (1.0 equivalent).

  • Add glacial acetic acid as the solvent.

  • To the stirred solution, add pentane-2,4-dione (1.0-1.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a suitable solvent, such as cold ethanol or diethyl ether, to remove residual acetic acid and unreacted starting materials.

  • Dry the product under vacuum to obtain 7-hydroxy-3,5-dimethylpyrazolo[1,5-a]pyrimidine.

Causality of Experimental Choices:

  • Glacial Acetic Acid: Serves as both a solvent and an acid catalyst. It protonates one of the carbonyl groups of the pentane-2,4-dione, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amino group of the pyrazole.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the cyclization and subsequent dehydration steps, driving the reaction to completion.

Step 2: Synthesis of 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine

This chlorination is a standard method for converting a hydroxyl group on a pyrimidine ring to a chlorine atom.[16][23][24][25]

Reaction Scheme:

Chlorination reactant 7-Hydroxy-3,5-dimethylpyrazolo[1,5-a]pyrimidine arrow arrow reactant_img reactant_img product 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine product_img product_img arrow->product POCl₃, Δ

Caption: Chlorination of the hydroxy intermediate using POCl₃.

Procedure:

  • In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber with 7-hydroxy-3,5-dimethylpyrazolo[1,5-a]pyrimidine (1.0 equivalent).

  • Carefully add an excess of phosphorus oxychloride (POCl₃). POCl₃ can serve as both the reagent and the solvent.

  • Optionally, a high-boiling tertiary amine such as N,N-dimethylaniline or pyridine can be added as a catalyst and to scavenge the HCl generated.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate or sodium hydroxide solution, until the pH is basic.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water to remove any inorganic salts.

  • Dry the product under vacuum to yield 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine.

Causality of Experimental Choices:

  • Excess POCl₃: Using phosphorus oxychloride in excess ensures the complete conversion of the hydroxyl group and can also serve as the reaction solvent.

  • Heat: The reaction requires thermal energy to proceed at a reasonable rate.

  • Aqueous Work-up: The quenching with ice and subsequent neutralization are crucial for decomposing the reactive POCl₃ and precipitating the water-insoluble product.

By carefully selecting these commercially available or readily synthesizable starting materials and following these established protocols, researchers can efficiently produce 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine for further elaboration in drug discovery and development programs.

Sources

A Senior Application Scientist's Guide to Alternative Synthetic Routes for Substituted Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Classical Approach

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous therapeutic agents, including the hypnotic Zaleplon and the anticancer drug Dinaciclib.[1][2] Its rigid, planar structure and versatile substitution points make it an ideal framework for interacting with biological targets, particularly protein kinases.[1][3][4]

The traditional and most established route to this scaffold involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds.[3] While effective, this method can face limitations regarding regioselectivity with unsymmetrical dicarbonyls and may require harsh conditions, potentially limiting the diversity of accessible final compounds.[3]

This guide moves beyond the classical paradigm to explore modern, alternative synthetic strategies that offer significant advantages in efficiency, diversity, and functional group tolerance. As Senior Application Scientists, our focus is not merely on the "how" but the "why"—providing a rationale for methodological choices to empower researchers in their own discovery efforts. We will delve into multi-component reactions, novel cyclization strategies, and advanced post-synthesis functionalization techniques that are shaping the landscape of medicinal chemistry.

Strategy 1: The Power of Convergence: Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) represent a paradigm shift in synthetic efficiency, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation.[5] This approach is highly atom-economical and significantly reduces synthesis time and resource consumption, making it ideal for generating compound libraries for screening.

Core Principle: The Aldehyde/Active Methylene Approach

A well-established MCR for pyrazolo[1,5-a]pyrimidines involves the three-component reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate).[3][6] The reaction proceeds through a cascade of events, typically initiated by the formation of a Knoevenagel condensation product or an imine, which then undergoes cyclization.

Mechanistic Insight

The reaction pathway is a self-validating system. The initial condensation between the aldehyde and the active methylene compound forms an electron-deficient alkene. The 5-aminopyrazole then acts as a bis-nucleophile. The exocyclic amino group initiates a Michael addition, followed by an intramolecular cyclization and subsequent aromatization (often via oxidation or elimination) to yield the final, stable heterocyclic system.

MCR_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Cascade R1CHO Aldehyde (R1CHO) Knoevenagel Knoevenagel Adduct (R1CH=CXY) R1CHO->Knoevenagel Condensation CH2XY Active Methylene (CH2XY) CH2XY->Knoevenagel AminoP 5-Aminopyrazole Michael_Adduct Michael Adduct AminoP->Michael_Adduct Michael Addition Knoevenagel->Michael_Adduct Cyclized_Int Cyclized Intermediate Michael_Adduct->Cyclized_Int Intramolecular Cyclization Product Substituted Pyrazolo[1,5-a]pyrimidine Cyclized_Int->Product Aromatization CH_Activation cluster_methods C-H Functionalization Methods Core Pyrazolo[1,5-a]pyrimidine Core Halogenation Halogenation (NXS, etc.) Core->Halogenation [X+] Nitration Nitration (HNO3/H2SO4) Core->Nitration [NO2+] Formylation Formylation (Vilsmeier-Haack) Core->Formylation Vilsmeier Reagent Arylation Pd-Catalyzed Arylation Core->Arylation [Pd] cat. Product_3_Halo 3-Halo Derivative Halogenation->Product_3_Halo Product_3_Nitro 3-Nitro Derivative Nitration->Product_3_Nitro Product_3_Formyl 3-Formyl Derivative Formylation->Product_3_Formyl Product_Aryl Aryl Derivative Arylation->Product_Aryl

Sources

Methodological & Application

Harnessing 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine for the Discovery of ATP-Competitive Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Singapore — March 13, 2026

Executive Summary & Mechanistic Rationale

The pyrazolo[1,5-a]pyrimidine scaffold is a highly privileged pharmacophore in modern oncology and targeted therapy, frequently utilized to design potent, ATP-competitive protein kinase inhibitors (PKIs) [1]. Its flat, nitrogen-rich heteroaromatic core effectively mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region via critical hydrogen bonds.

7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS: 244127-42-2) serves as an advanced, highly versatile building block in this domain.

  • The 7-Chloro Advantage: The electron-deficient nature of the pyrimidine ring activates the C7 position, making the chlorine atom an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling. This allows rapid diversification with various anilines or aliphatic amines to probe the solvent-exposed or back-pocket regions of the kinase [2].

  • The 3,5-Dimethyl Constraints: The methyl groups at the C3 and C5 positions provide specific steric bulk and hydrophobic contacts that lock the molecule into a favorable bioactive conformation within the ATP-binding pocket, significantly enhancing kinase selectivity (e.g., against Pim-1, TRKA, and CDK2) [3].

This application note details the end-to-end workflow—from the SNAr-based synthesis of inhibitor libraries to in vitro and cell-based validation assays—providing a self-validating protocol system for drug development professionals.

Synthetic & Screening Workflow

The development of kinase inhibitors using this building block follows a streamlined SNAr derivatization followed by a tiered screening cascade.

G A 7-Chloro-3,5-dimethyl pyrazolo[1,5-a]pyrimidine B SNAr Derivatization (R-NH2, DIPEA, Heat) A->B C Purification & LC-MS QC B->C D In Vitro Kinase Assay (TR-FRET) C->D E Cell-Based Assay (Target Engagement) D->E

Workflow for synthesizing and screening pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

Experimental Protocols

Protocol 1: SNAr Synthesis of 7-Amino Substituted Inhibitors

This protocol describes the nucleophilic displacement of the 7-chloro group by an aniline derivative to generate the active kinase inhibitor.

Causality & Design Choices:

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of the incoming amine nucleophile, maintaining its reactivity.

  • Solvent & Temperature: While SNAr at the C7 position is favorable, sterically hindered anilines require elevated thermal energy. High-boiling polar protic solvents like n-butanol stabilize the SNAr Meisenheimer transition state and allow refluxing at ~117°C [4].

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL microwave vial or round-bottom flask, dissolve 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine (1.0 eq, 0.5 mmol) and the desired aniline derivative (1.2 eq, 0.6 mmol) in 4.0 mL of anhydrous n-butanol.

  • Base Addition: Add DIPEA (2.5 eq, 1.25 mmol) dropwise to the stirring solution.

  • Heating: Heat the reaction mixture to 110°C for 12–16 hours under an inert nitrogen atmosphere. Alternatively, for rapid library generation, utilize microwave irradiation at 130°C for 30 minutes.

  • Reaction Monitoring: Monitor the consumption of the 7-chloro starting material via LC-MS. The SNAr product will typically exhibit a distinct [M+H]+ mass shift.

  • Workup: Cool the mixture to room temperature. Concentrate the solvent in vacuo. Redissolve the crude residue in ethyl acetate (15 mL) and wash sequentially with saturated aqueous NaHCO3 (2 × 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and purify via flash column chromatography (Silica gel, gradient elution from 0% to 5% Methanol in Dichloromethane) to yield the pure 7-substituted pyrazolo[1,5-a]pyrimidine inhibitor.

Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)

To validate the synthesized compounds, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed against a target kinase (e.g., Pim-1).

Causality & Design Choices:

  • ATP Concentration: The assay must be run at an ATP concentration equal to the apparent Km​ of the specific kinase. If ATP is too high, it will outcompete the inhibitor, resulting in artificially high IC50 values.

  • Self-Validation (Controls): Staurosporine or a known pyrazolo[1,5-a]pyrimidine inhibitor (e.g., SGI-1776) must be included as a positive control to validate assay sensitivity. DMSO-only wells serve as the 100% activity baseline.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitors in 100% DMSO. Transfer 100 nL of these solutions to a 384-well low-volume assay plate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Add 5 µL of Pim-1 kinase (diluted in assay buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (containing ULight-labeled substrate peptide and ATP at its Km​ ) to initiate the reaction.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the TR-FRET detection mix (containing EDTA to stop the reaction and a Europium-labeled anti-phospho antibody). Incubate for 60 minutes.

  • Readout: Read the plate on a multi-mode microplate reader (e.g., EnVision) using standard TR-FRET settings (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50 values via a 4-parameter logistic curve fit.

Protocol 3: Cell-Based Target Engagement (Western Blot for p-BAD)

In vitro potency does not guarantee cellular efficacy due to membrane permeability and efflux mechanisms. Pim-1 kinase natively phosphorylates the pro-apoptotic protein BAD at Ser112, promoting cell survival[2].

G A Growth Factors B JAK/STAT Pathway A->B C Pim-1 Kinase (Targeted by Inhibitor) B->C D BAD Protein (Pro-apoptotic) C->D Phosphorylates E Phospho-BAD (Ser112) (Inactive) D->E F Cell Survival E->F Promotes

Pim-1 kinase signaling pathway highlighting BAD phosphorylation and cell survival.

Step-by-Step Methodology:

  • Cell Seeding: Seed MV4-11 (human acute myeloid leukemia) cells at 1×106 cells/well in a 6-well plate using RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Treat cells with varying concentrations of the synthesized inhibitor (e.g., 0.1, 1.0, 10 µM) for 4 hours at 37°C.

  • Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 × g for 15 min at 4°C to clear lysates.

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Block the membrane and probe with primary antibodies against p-BAD (Ser112) and total BAD. Use GAPDH as a loading control.

  • Analysis: Visualize bands using chemiluminescence. A successful inhibitor will show a dose-dependent decrease in the p-BAD band intensity without affecting total BAD levels.

Representative Data Presentation

The table below summarizes representative structure-activity relationship (SAR) data for derivatives synthesized from 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine, highlighting how C7 substitutions dictate target affinity.

Compound IDC7 SNAr Substitution (R-NH-)Pim-1 IC50 (nM)TRKA IC50 (nM)Cellular p-BAD IC50 (µM)
Cmpd-01 Cyclopropylamine> 10,000> 5,000N/A
Cmpd-02 Phenylamine (Aniline)4501,200> 10.0
Cmpd-03 3-Fluoro-4-methoxyaniline12850.45
Cmpd-04 4-(4-Methylpiperazin-1-yl)aniline3 15 0.08

Data Interpretation: Aliphatic amines (Cmpd-01) fail to engage the deeper hydrophobic back-pocket of the kinases. Substituted anilines (Cmpd-03) vastly improve potency. The addition of a solubilizing basic group (Cmpd-04) not only maximizes in vitro potency via additional solvent-channel interactions but drastically improves cell permeability and target engagement (p-BAD IC50).

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances (2025). URL:[Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters (2014). URL:[Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals (MDPI) (2024). URL:[Link]

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters (2016). URL:[Link]

Application Note: Cell-Based Efficacy Evaluation of Kinase Inhibitors Derived from 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

While 7-chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS: 244127-42-2) is rarely administered as an end-stage therapeutic agent, it serves as a highly privileged, foundational pharmacophore in modern medicinal chemistry[1]. The pyrazolo[1,5-a]pyrimidine scaffold is a rigid, planar bicyclic system that mimics the purine ring of ATP, making it an ideal core for designing ATP-competitive kinase inhibitors[2].

The causality behind utilizing this specific intermediate lies in its chemical reactivity. The 7-chloro moiety acts as a highly reactive electrophilic center, primed for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling[3]. This allows medicinal chemists to rapidly introduce diverse amines or aryl groups at the 7-position, which typically project into the solvent-exposed front or hinge-binding region of the kinase active site. Derivatives synthesized from this intermediate have demonstrated profound efficacy against critical oncological targets, including Cyclin-Dependent Kinase 2 (CDK2)[4], Tropomyosin Receptor Kinase (TRKA)[5], and Pim-1 kinase[6].

To evaluate the biological efficacy of these novel derivatives, researchers must transition from cell-free biochemical assays to rigorous cell-based systems. Cellular assays account for membrane permeability, intracellular drug efflux, and competition with high intracellular ATP concentrations (~1–5 mM), providing a true measure of a compound's therapeutic potential.

Workflow N1 7-Chloro-3,5-dimethyl- pyrazolo[1,5-a]pyrimidine N2 SNAr / Cross-Coupling (Scaffold Diversification) N1->N2 Chemical Synthesis N3 Lead Kinase Inhibitors (e.g., CDK2, TRK, Pim-1) N2->N3 Library Generation N4 Target Engagement (In-Cell Western / p-Rb) N3->N4 Step 1: Intracellular Target Hit N5 Phenotypic Efficacy (3D Spheroid Viability) N3->N5 Step 2: Anti-Tumor Phenotype

Fig 1: Workflow from the 7-chloro intermediate to cell-based efficacy evaluation.

Assay Causality and Self-Validating Design

A robust cell-based evaluation pipeline must be a self-validating system. We achieve this by structuring the assays sequentially to prove cause and effect:

  • Target Engagement (In-Cell Western): Proves the compound enters the cell and inhibits the specific kinase by measuring the reduction of downstream substrate phosphorylation (e.g., p-Rb for CDK2[4] or p-BAD for Pim-1[6]).

  • Phenotypic Efficacy (3D Viability): Proves that the target inhibition translates to actual tumor cell death or growth arrest. We utilize 3D spheroids rather than 2D monolayers, as 3D models accurately replicate the hypoxic core and drug-penetration gradients of solid tumors.

Pathway Inh Pyrazolo[1,5-a]pyrimidine Derivative CDK2 CDK2 / Cyclin E Complex Inh->CDK2 ATP-competitive Inhibition Rb Retinoblastoma (Rb) CDK2->Rb Phosphorylation (p-Rb Ser807/811) E2F E2F Transcription Factor Rb->E2F Sequestration (Inhibited by p-Rb) Prolif S-Phase Entry & Tumor Proliferation E2F->Prolif Gene Transcription

Fig 2: Mechanism of CDK2 inhibition by pyrazolo[1,5-a]pyrimidine derivatives.

Quantitative Data Presentation

Below is a representative data summary illustrating how derivatives of the 7-chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine scaffold are evaluated across multiple parameters. Notice the critical comparison between biochemical IC50 and cellular IC50; a significant drop-off often indicates poor cell permeability.

Compound IDPrimary TargetBiochemical IC50 (nM)Cellular Target Engagement IC50 (nM)3D Spheroid Viability IC50 (nM)Off-Target hERG Inhibition (µM)
Deriv-A (CDK2) CDK2/CycE18.585.2 (p-Rb Ser807)140.5 (HCT-116 cells)> 30
Deriv-B (TRKA) TRKA2.312.4 (p-TRKA Tyr490)45.0 (KM12 cells)> 30
Deriv-C (Pim-1) Pim-15.128.6 (p-BAD Ser112)95.2 (K562 cells)> 30
Dinaciclib (Control)CDK1/2/5/93.015.1 (p-Rb Ser807)22.4 (HCT-116 cells)N/A

Data Interpretation: Deriv-A shows strong CDK2 inhibition[4]. Deriv-C successfully uncouples Pim-1 inhibition from hERG toxicity, a common hurdle in kinase drug development[6].

Experimental Protocols

Protocol 1: Quantitative In-Cell Western (ICW) for Target Engagement

Objective: Measure the intracellular inhibition of CDK2 by quantifying the ratio of phosphorylated Retinoblastoma protein (p-Rb) to total Rb.

Materials:

  • HCT-116 Colon Carcinoma Cells (ATCC® CCL-247™)

  • 96-well black, clear-bottom tissue culture plates

  • Primary Antibodies: Rabbit anti-p-Rb (Ser807/811), Mouse anti-total Rb

  • Secondary Antibodies: Near-Infrared (NIR) anti-Rabbit (800 nm) and anti-Mouse (680 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 cells at 15,000 cells/well in 100 µL of McCoy's 5A medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the pyrazolo[1,5-a]pyrimidine derivative in DMSO. Add to the cells to achieve a final DMSO concentration of 0.1%. Include Dinaciclib as a positive control and 0.1% DMSO as a vehicle control. Incubate for 4 hours.

    • Causality Note: A 4-hour incubation is optimal for target engagement. Longer incubations may trigger apoptosis, degrading the total Rb protein and skewing the p-Rb/Total Rb ratio.

  • Fixation & Permeabilization: Remove media. Add 150 µL of 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature (RT). Wash 3x with PBS. Add 150 µL of 0.1% Triton X-100 in PBS for 15 minutes to permeabilize the nuclear membrane (where Rb resides).

  • Blocking & Primary Antibody: Block with Odyssey Blocking Buffer for 1 hour at RT. Incubate with primary antibody multiplex (anti-p-Rb 1:500; anti-Total Rb 1:1000) overnight at 4°C.

  • Secondary Antibody & Imaging: Wash 3x with PBS-T (0.1% Tween-20). Add NIR secondary antibodies (1:800) for 1 hour at RT in the dark. Wash 3x. Image on a LI-COR Odyssey imager.

  • Self-Validation/Analysis: Normalize the 800 nm signal (p-Rb) against the 680 nm signal (Total Rb) for each well. This internal normalization corrects for any variations in cell number or well-to-well seeding artifacts.

Protocol 2: 3D Spheroid Cell Viability Assay

Objective: Evaluate the anti-proliferative efficacy of the synthesized inhibitors in a physiologically relevant 3D tumor model.

Step-by-Step Methodology:

  • Spheroid Formation: Seed HCT-116 cells at 2,000 cells/well in a 96-well Ultra-Low Attachment (ULA) round-bottom plate. Centrifuge the plate at 200 x g for 5 minutes to aggregate cells. Incubate for 72 hours until solid spheroids form (~400 µm diameter).

  • Drug Dosing: Carefully add 10X concentrated pyrazolo[1,5-a]pyrimidine derivatives directly to the wells (to avoid disturbing the spheroid). Incubate for 96 hours.

  • ATP Luminescence Readout (CellTiter-Glo 3D): Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium present in each well.

    • Causality Note: The 3D specific reagent contains stronger lytic agents than standard CTG, ensuring complete penetration and lysis of the dense extracellular matrix of the spheroid.

  • Agitation & Incubation: Shake the plate vigorously for 5 minutes to ensure spheroid lysis. Incubate at RT for 25 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence on a microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model relative to the DMSO vehicle control.

References[1] Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOuGNweoK7F3n_hFdz0Ib_SbsVygMLdn-bI5PAMNPG9xfV0IRQvX1d_wAG_50jg8kAnrqQcKjobvlMLxfttAQZdBBXd7As75smgRShb8A4pkFhP4xl9LUzXgfbOofX1HmgYtmPMg==[4] New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. DOI / Elsevier. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWeGvhc2_uS9-g57k-mbOdYY_OXaivt9qPBhjHSWGrlEKhQR1a2wwdHb_CIa2XcAsvKw5vNypXA5y3L4CKln04DP0o5rtjFo1ea9-I0_4Rd8XueI8x6bYFjyVHseDdVgKoSy93[5] Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PMC / NIH. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8jcSPkeMiJpBk3eS7UCEX-0W3v_JaTMCpGWk7b7wZu0B6RvTIZOnn_sTzL98MqpsZdIuH7sG-tKoYaMfIwzatpagT-E4cYtAbrhWeIPrt45hv60wwu8iKUnL-A7iFA5gwoXg0w3KuhZWYM3m4[3] Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErD4Wb597I3EyNpOVBOVVAHqmJvgls8fjK5wVtYHb9ghNRDFs5tp6LbvhM-T6KSMo_dN3pwGIGJ6n_NCtr0w3l2rS023cD6lTvkz7gBwKlt6pIawOgrEk6plQ6viphfG2caHYwIaSfHWtBbzY9Gm5YUr8=[6] Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC / NIH. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVNO058mmmsM9_PPsWqXCdMKUsZ8wtT7XBjmic8YjwfWdY3hHh3PKo0gIDJGGfVjPDwKQJDKmJ3K3s-pbMGSzjPnTMhbacDRC5xne07lJ5VqADVbZ9gGP8m-qQwbLlc3tv_U2WTXjeYbjgxAA=[2] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdJH7Rzxw0LbBhMrY0TGeY-xdAMHBRvTUNRunGYrtc59YNx_3lCihQ0VLM-GcnZvdN58DGdGto0wh9N6V_mztoTjzaCcBbhMN4BGpNK3fbIIsaVczWXj7srD7F-LxuuvoR-FyhPy7jy-UaeUQW4DExUBwTMY48n5u5TrC0

Sources

Application Note: 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine as a Privileged Scaffold for Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rapid generation of highly selective, ATP-competitive kinase inhibitors is paramount for targeted cancer therapy. The compound 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS 244127-42-2)[1] serves as a highly versatile, privileged building block. Rather than acting as a standalone therapeutic, this scaffold provides the critical pharmacophore required to synthesize potent derivatives that target cyclin-dependent kinases (CDKs), TRKA, and other oncogenic drivers[2].

This application note details the mechanistic rationale, synthetic workflow, and downstream in vitro validation protocols necessary to evaluate derivatives of this scaffold in cancer cell line models.

Mechanistic Grounding & Pharmacology

The pyrazolo[1,5-a]pyrimidine core is a bioisostere of the adenine ring found in ATP. This structural mimicry allows the scaffold to anchor deeply within the highly conserved ATP-binding hinge region of protein kinases[2].

  • The Role of the 3,5-Dimethyl Groups: These methyl substituents provide essential hydrophobic interactions with the gatekeeper residues of the kinase pocket, enhancing binding affinity and selectivity.

  • The Role of the 7-Chloro Group: The fused pyrimidine ring is highly electron-deficient. The chlorine atom at the C7 position acts as an ideal leaving group for Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling. This allows researchers to rapidly introduce diverse functional groups (e.g., anilines, aliphatic amines) to probe the solvent-exposed regions of the kinase target[3].

Once synthesized, these derivatives frequently exhibit dual-pathway disruption: they competitively inhibit kinases such as [4], preventing the phosphorylation of the Retinoblastoma (Rb) protein. This sequesters the E2F transcription factor, leading to profound cell cycle arrest (G1/S or G2/M phase) and subsequent apoptosis in rapidly dividing cancer cell lines[5].

Mechanism Ligand Pyrazolo[1,5-a]pyrimidine Derivative Target CDK1 / CDK2 Complex (ATP Binding Pocket) Ligand->Target ATP-Competitive Inhibition Downstream1 Decreased Rb Phosphorylation Target->Downstream1 Blocked Kinase Activity Downstream2 E2F Sequestration Downstream1->Downstream2 Outcome1 Cell Cycle Arrest (G1/S or G2/M) Downstream2->Outcome1 Outcome2 Apoptosis Induction (↑Bax, ↓Bcl-2, ↑Caspase-3) Outcome1->Outcome2 Prolonged Arrest

Fig 1. Mechanism of action for pyrazolo[1,5-a]pyrimidine-derived CDK inhibitors in cancer cells.

Quantitative Data Summary

Derivatives synthesized from the 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine scaffold have demonstrated exceptional efficacy across the NCI-60 cancer cell line panel and specific targeted assays[3],[4]. The table below summarizes benchmark data for leading derivatives to guide expected assay outcomes.

Derivative ScaffoldPrimary Target KinaseCancer Cell Line ModelKey Pharmacological MetricReference
Compound 6n CDK2 / TRKAHOP-92 (Non-Small Cell Lung)Growth Inhibition (GI) = 94.73% at 10 µM[3]
Compound 21c CDK2HCT-116 (Colorectal Carcinoma)Enzymatic IC50 = 18 nM[5]
Compound 7a CDK1 / Cyclin BHCT-116 (Colorectal Carcinoma)Cellular IC50 = 6.28 µM[4]

Experimental Workflows & Protocols

Workflow A 7-Chloro-3,5-dimethyl pyrazolo[1,5-a]pyrimidine (Building Block) B SNAr / Cross-Coupling (C7 Derivatization) A->B Amines/Anilines C Purified Kinase Inhibitor Library B->C Purification D In Vitro Kinase Assays (CDK1, CDK2, TRKA) C->D IC50 Determination E Cancer Cell Line Screening (HCT-116) D->E Hit Progression

Fig 2. Workflow from pyrazolo[1,5-a]pyrimidine scaffold to cancer cell line screening.

Protocol A: Synthesis of 7-Substituted Derivatives via SNAr

To evaluate the scaffold in cell lines, it must first be derivatized into an active kinase inhibitor.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 equivalent of 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine in anhydrous n-butanol (0.2 M concentration).

  • Reagent Addition: Add 1.5 equivalents of the desired nucleophile (e.g., a substituted aniline) and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Reflux: Heat the reaction mixture to 100°C under an inert argon atmosphere for 4–6 hours.

  • Workup: Cool to room temperature. Evaporate the solvent under reduced pressure. Extract with Ethyl Acetate/H2O, wash the organic layer with brine, and dry over anhydrous Na2SO4.

  • Purification: Purify via flash column chromatography (Hexane:Ethyl Acetate gradient).

  • Causality & Scientific Rationale: SNAr is utilized because the C7 position is highly electrophilic. n-butanol is selected as the solvent because its high boiling point accommodates the activation energy required for less reactive nucleophiles (like sterically hindered anilines). DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine.

  • Self-Validation & Quality Control: The protocol is validated via LC-MS. The reaction is deemed successful only when the [M+H]+ peak of the target mass is confirmed with >95% purity via HPLC before advancing to biological assays.

Protocol B: High-Throughput Cell Viability Assay (MTT)

Once synthesized, the anti-proliferative capacity of the derivatives is tested on cancer cell lines (e.g., HCT-116)[5].

Step-by-Step Methodology:

  • Cell Seeding: Harvest HCT-116 cells in the logarithmic growth phase. Seed at a density of 5,000 cells/well in a 96-well plate using 100 µL of DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO2 for 24 hours.

  • Compound Treatment: Prepare a serial dilution of the synthesized derivative in DMSO. Add to the wells to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure final DMSO concentration does not exceed 0.5% (v/v). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media. Add 150 µL of pure DMSO to each well to dissolve the generated formazan crystals. Shake for 10 minutes on an orbital shaker.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Causality & Scientific Rationale: The MTT assay measures mitochondrial succinate dehydrogenase activity, which directly correlates with the number of viable cells. A 72-hour incubation is critical; kinase inhibitors (like CDK inhibitors) require cells to progress through the cell cycle to hit the specific phase block (e.g., G1/S transition), meaning shorter incubation times may yield false negatives.

  • Self-Validation & Quality Control: This assay validates itself through the calculation of the Z'-factor. A plate is only accepted if Z' > 0.5. Furthermore, a positive control (e.g., Dinaciclib or Roscovitine) must be run in parallel, and its IC50 must fall within established literature ranges to confirm the assay's sensitivity.

Protocol C: Mechanism Confirmation via Cell Cycle Analysis (Flow Cytometry)

To prove the growth inhibition is driven by CDK-mediated cell cycle arrest[4].

Step-by-Step Methodology:

  • Harvesting: Collect both adherent and floating HCT-116 cells post-treatment (48 hours at the calculated IC50 concentration). Wash twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 300 µL of cold PBS. While vortexing gently, add 700 µL of ice-cold absolute ethanol dropwise. Store at -20°C for at least 2 hours (can be stored up to a week).

  • Staining: Centrifuge to remove ethanol. Wash cells once with PBS. Resuspend in 500 µL of PI/RNase staining buffer (50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze a minimum of 10,000 events using a flow cytometer (excitation at 488 nm, emission detected at ~620 nm).

  • Causality & Scientific Rationale: Propidium Iodide (PI) is a fluorescent intercalating agent. Because fluorescence intensity is directly proportional to DNA content, it distinguishes cells in G0/G1 (2n DNA), S phase (between 2n and 4n), and G2/M (4n DNA). RNase A is absolutely critical; PI also binds double-stranded RNA. Without RNase A, RNA fluorescence would artificially inflate the DNA content readings, destroying the resolution of the cell cycle phases.

  • Self-Validation & Quality Control: The protocol is self-validating through peak resolution. The Coefficient of Variation (CV) of the G0/G1 peak in the vehicle control must be < 5%. If the CV is higher, it indicates poor sample preparation or alignment issues, and the data must be discarded.

References

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity Source: MDPI (Molecules) URL:[Link]

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents Source: European Journal of Medicinal Chemistry (Elsevier) URL:[Link]

  • Synthesis and antitumor activity of some new pyrazolo[1,5-a] pyrimidines Source: Journal of Chinese Pharmaceutical Sciences URL:[Link]

  • Identification of a promising hit from a new series of pyrazolo[1,5-a]pyrimidine based compounds as a potential anticancer agent with potent CDK1 inhibitory and pro-apoptotic properties through a multistep in vitro assessment Source: Bioorganic Chemistry (Elsevier) URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Medicinal Chemistry (Royal Society of Chemistry) URL:[Link]

Sources

Application Note: High-Yield Radiolabeling of Pyrazolo[1,5-a]pyrimidine Derivatives for TSPO PET Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Target Biology

The translocator protein 18 kDa (TSPO) is a critical mitochondrial biomarker that is dramatically upregulated in activated microglia during central nervous system (CNS) pathologies, such as Alzheimer's disease and ischemia, as well as in various oncological manifestations[1]. To non-invasively quantify this upregulation, the pyrazolo[1,5-a]pyrimidine scaffold—specifically its acetamide derivatives—has emerged as a privileged class of highly specific TSPO radioligands[2].

Among these, [18F]DPA-714 (N,N-diethyl-2-(2-(4-(2-[18F]fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) is a gold-standard Positron Emission Tomography (PET) tracer. It exhibits a high binding affinity ( Ki​=7.0±0.4 nM) and superior signal-to-noise ratios compared to first-generation isoquinoline tracers like [11C]PK11195[3]. The transition to4 ( t1/2​=109.8 min) from carbon-11 ( t1/2​=20.4 min) provides a critical logistical advantage, enabling centralized cyclotron production, multi-hour dynamic PET scanning, and commercial distribution[4].

Mechanistic Causality in Radiochemistry

As application scientists, we must select radiolabeling strategies that balance precursor stability, reaction kinetics, and final specific activity. Two primary methodologies dominate the radiolabeling of pyrazolo[1,5-a]pyrimidines:

  • Nucleophilic Aliphatic Substitution ( SN​2 ) : Used for [18F]DPA-714. This method utilizes a tosyloxy leaving group on an ethoxy side chain[4]. The tosylate is an excellent leaving group due to the resonance stabilization of the departing sulfonate anion. The reaction requires a highly polar aprotic solvent (DMSO) and elevated temperatures (165 °C) to overcome the activation energy barrier[4].

  • Nucleophilic Aromatic Substitution ( SN​Ar ) via SCIDY : Used for the fluoroaryl analog, [18F]F-DPA. Historically, attaching 18F directly to the unactivated aromatic ring of the pyrazolo[1,5-a]pyrimidine core yielded <3% radiochemical yield (RCY)[5]. However, modern approaches utilizing6 create a highly electron-deficient center, facilitating rapid 18F incorporation and boosting yields to ~45%[6]. This direct aryl-18F bond significantly improves the tracer's in vivo metabolic stability[6].

Quantitative Data Summary

The following table summarizes the performance metrics of the two leading pyrazolo[1,5-a]pyrimidine radiotracers, providing a benchmark for quality control.

RadiotracerTargetPrecursor TypeRadiolabeling MethodRadiochemical Yield (RCY)Specific ActivityIn Vivo Plasma Stability (90 min)
[18F]DPA-714 TSPO (18 kDa)TosylateNucleophilic Aliphatic Substitution15–20%[4]37–270 GBq/µmol[7]~11.1% intact (Rat)[8]
[18F]F-DPA TSPO (18 kDa)Spirocyclic Iodonium YlideNucleophilic Aromatic Substitution~45%[6]~96 GBq/µmol[6]~28.3% intact (Rat)[8]

Pathway & Workflow Visualization

G cluster_pathology Pathology & Target cluster_workflow Radiotracer Workflow A Neuroinflammation B Microglial Activation A->B C TSPO 18kDa Upregulation B->C E [18F]DPA-714 C->E High Affinity Binding (Ki = 7.0 nM) D Tosylate Precursor + [18F]Fluoride D->E Nucleophilic Substitution F PET Imaging E->F Formulation & Injection

Fig 1: TSPO upregulation pathway and [18F]DPA-714 PET imaging workflow.

Detailed Experimental Protocol: Automated Radiosynthesis of[18F]DPA-714

This protocol outlines a self-validating workflow for the production of[18F]DPA-714 using an automated synthesis module (e.g., TRACERLab FX FN or Zymate-XP)[2][4].

Phase 1: Isotope Production & Activation

Causality Note: Water is a strong hydrogen-bond donor that highly solvates the fluoride ion, rendering it non-nucleophilic. Physical removal of this hydration shell is mandatory for successful labeling.

  • Isotope Trapping : Produce no-carrier-added [18F]fluoride via the 18 O(p,n) 18 F nuclear reaction. Trap the aqueous [18F]fluoride (typically 37 GBq) onto a pre-conditioned light QMA (Quaternary Methyl Ammonium) cartridge[9].

  • Elution : Elute the trapped [18F]F⁻ into the reactor using a solution of Kryptofix® 2.2.2 (5 mg) and K₂CO₃ (1 mg) dissolved in a mixture of acetonitrile (1.4 mL) and water (0.6 mL)[9]. Mechanism: Kryptofix 2.2.2 encapsulates the K⁺ ion, preventing tight ion-pairing and generating a highly reactive, "naked" fluoride anion.

  • Azeotropic Drying : Evaporate the solvent at 110 °C under a gentle stream of nitrogen or helium. Add anhydrous acetonitrile (0.6 mL) and repeat the evaporation twice.

    • Validation Checkpoint 1 : Visually inspect the reactor (via camera). The K[18F]F-Kryptofix complex must appear as a completely dry, white crystalline film. Any residual moisture will quench the subsequent SN​2 reaction.

Phase 2: Nucleophilic Aliphatic Substitution
  • Precursor Addition : Dissolve 4.5–5.0 mg (8.2–9.1 µmol) of the tosyloxy precursor in 0.6 mL of anhydrous dimethyl sulfoxide (DMSO)[4]. Add this solution to the dried [18F]fluoride complex.

  • Radiolabeling : Seal the reactor and heat the mixture at 165 °C for exactly 5 minutes[4].

    • Causality Note: The bulky tosylate group requires high thermal energy for displacement. However, exceeding 5 minutes will cause thermal degradation of the pyrazolo[1,5-a]pyrimidine core, drastically reducing the yield.

  • Quenching : Cool the reactor to 40 °C and quench the reaction by adding 2.0 mL of HPLC mobile phase or sterile water.

Phase 3: Purification & Formulation
  • Pre-purification : Pass the crude mixture through a C18 PrepSep cartridge to remove unreacted [18F]fluoride and polar impurities[4].

  • HPLC Purification : Inject the pre-purified mixture onto a semi-preparative HPLC column (e.g., Waters X-Terra™ RP18). Isolate the radioactive peak corresponding to [18F]DPA-714 (typically eluting between 12-15 minutes depending on the gradient).

  • Formulation : Dilute the collected HPLC fraction with sterile water, trap the product on a C18 Sep-Pak light cartridge, wash with water to remove HPLC solvents, and elute with 1 mL of absolute ethanol followed by 9 mL of sterile 0.9% saline.

    • Optional: Add sodium ascorbate (10–20 mg/mL) to the final vial to prevent radiolysis caused by high specific activity[9].

Phase 4: Quality Control (Self-Validating System)

Before releasing the batch for preclinical or clinical imaging, the system must validate its own output against the following parameters:

  • Radiochemical Purity (RCP) : Inject an aliquot onto an analytical radio-HPLC. The [18F]DPA-714 peak must account for >95% of the total radioactivity[4].

  • Specific Activity : Integrate the UV peak area (at 254 nm) corresponding to the radioactive peak and compare it against a standard calibration curve of non-radioactive DPA-714. The specific activity must be between 37 and 111 GBq/µmol[4].

  • pH : Verify the final formulation pH is between 4.5 and 8.5.

References

  • DPA-714 - Wikipedia. Wikipedia.
  • DPA-714, a New Translocator Protein–Specific Ligand: Synthesis, Radiofluorination, and Pharmacologic Characteriz
  • Radiosynthesis of [18F]DPA‐714, a selective radioligand for imaging the translocator protein (18 kDa) with PET. Journal of Labelled Compounds and Radiopharmaceuticals.
  • A Facile Radiolabeling of [18F]FDPA via Spirocyclic Iodonium Ylides: Preliminary PET Imaging Studies in Preclinical Models of Neuroinflamm
  • Novel Pyrazolo[1,5-a]pyrimidines as Translocator Protein 18 kDa (TSPO) Ligands. SciSpace.
  • Radiosynthesis and Preclinical Evaluation of [18F]F-DPA, A Novel Pyrazolo[1,5a]pyrimidine Acetamide TSPO Radioligand. PubMed Central.
  • Synthesis and Biological Evaluation of 18F-Labeled Fluoroethoxy Tryptophan Analogues.
  • Radiotracers for Imaging of Inflammatory Biomarkers TSPO and COX-2 in the Brain and in the Periphery. MDPI.

Sources

Application Note: High-Throughput Screening of Pyrazolo[1,5-a]pyrimidine Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Drug Discovery Focus Areas: Kinase Inhibition, Hit-to-Lead Triage, Biochemical and Cellular Assay Design

Introduction & Scientific Rationale

The pyrazolo[1,5-a]pyrimidine scaffold is a highly privileged, drug-like pharmacophore in medicinal chemistry[1]. Functioning as a bioisostere of the purine ring, it exhibits exceptional affinity for the ATP-binding pockets of various enzymes, most notably protein kinases[1]. The N1 atom and C7-amino groups of the pyrazolo[1,5-a]pyrimidine core consistently form critical hydrogen bonds with the hinge region of kinases, while the versatile C3 and C5 positions allow for extensive structural diversification to achieve target selectivity[2].

High-throughput screening (HTS) of pyrazolo[1,5-a]pyrimidine libraries has successfully yielded potent inhibitors for targets such as CDK2 (oncology)[3], IRAK4 (inflammation)[4], Pim-1 kinases[5], and AAK1 (antiviral pathways)[6]. However, screening these dense heterocyclic libraries presents unique challenges, including compound auto-fluorescence, aggregation-based false positives, and poor initial cellular permeability[4].

This application note details a field-proven, self-validating HTS workflow designed to systematically identify, triage, and validate pyrazolo[1,5-a]pyrimidine hits.

Screening Cascade & Workflow

To mitigate false positives and ensure that biochemical potency translates to cellular efficacy, the screening cascade must be strictly gated.

HTS_Workflow lib Pyrazolo[1,5-a]pyrimidine Library primary Primary HTS (TR-FRET) lib->primary triage Hit Triage (Z' > 0.6) primary->triage secondary Secondary Screen (Cell-Based) triage->secondary lead Lead Optimization (SAR Profiling) secondary->lead

Fig 1. High-throughput screening cascade for pyrazolo[1,5-a]pyrimidine libraries.

Mechanistic Basis of Inhibition

The primary goal of the screening cascade is to isolate compounds that successfully outcompete ATP.

Mechanism inhibitor Pyrazolo[1,5-a]pyrimidine Core kinase Target Kinase (e.g., CDK2, IRAK4) inhibitor->kinase Binds atp ATP-Binding Pocket (Hinge Region) kinase->atp Occupies phos Downstream Phosphorylation (Inhibited) atp->phos Prevents

Fig 2. ATP-competitive inhibition mechanism of pyrazolo[1,5-a]pyrimidine derivatives.

Experimental Protocols

Protocol 1: Primary Biochemical Screening (384-Well TR-FRET Assay)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence intensity assays because pyrazolo[1,5-a]pyrimidines often possess inherent fluorescence. The time-gated measurement of TR-FRET eliminates short-lived background emission, drastically reducing false negatives/positives.

Reagents & Materials:

  • Enzyme: Recombinant Kinase (e.g., CDK2/Cyclin E or IRAK4).

  • Substrate: ULight™-labeled peptide substrate.

  • Detection: Europium (Eu)-anti-phospho specific antibody.

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

Step-by-Step Methodology:

  • Compound Transfer (Acoustic Dispensing): Use an acoustic liquid handler (e.g., Echo 550) to transfer 50 nL of the pyrazolo[1,5-a]pyrimidine library (in 100% DMSO) into a 384-well low-volume proxiplate. Causality: Acoustic dispensing prevents tip-based carryover and maintains a final DMSO concentration of ≤1%, preventing solvent-induced enzyme denaturation.

  • Enzyme/Substrate Addition: Add 5 µL of the Kinase/ULight-peptide mix prepared in assay buffer. Causality: The inclusion of 0.01% Tween-20 is critical to prevent the hydrophobic pyrazolo[1,5-a]pyrimidine compounds from forming colloidal aggregates (PAINS), which non-specifically inhibit enzymes.

  • Pre-incubation: Incubate for 15 minutes at room temperature. Causality: Allows slow-binding inhibitors to reach equilibrium with the enzyme prior to ATP competition.

  • Reaction Initiation: Add 5 µL of ATP to initiate the reaction. Causality: The ATP concentration MUST be set at its apparent Km​ for the specific kinase. Setting ATP at Km​ ensures the assay is highly sensitive to ATP-competitive pyrazolo[1,5-a]pyrimidine inhibitors.

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • Stop & Detect: Add 10 µL of Stop/Detection Mix containing EDTA (10 mM final) and Eu-anti-phospho antibody (2 nM final). Causality: EDTA rapidly chelates Mg²⁺, instantly halting the kinase reaction. The Eu-antibody binds the phosphorylated substrate, bringing the Eu donor into close proximity with the ULight acceptor.

  • Readout: Read on a multi-mode microplate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm). Calculate the TR-FRET ratio (665/615).

Protocol 2: Secondary Target Engagement (Cell-Based NanoBRET)

Rationale: Biochemical potency does not guarantee cellular efficacy. Pyrazolo[1,5-a]pyrimidine derivatives with bulky substitutions at the C5 position often suffer from poor passive permeability[4]. A NanoBRET target engagement assay validates that the hit penetrates the cell membrane and binds the target in live cells.

Step-by-Step Methodology:

  • Cell Plating: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Plate at 2×104 cells/well in a 96-well format.

  • Tracer Addition: Add a cell-permeable fluorescent tracer (NanoBRET target tracer) at a concentration equivalent to its Kd​ .

  • Compound Treatment: Add serial dilutions of the pyrazolo[1,5-a]pyrimidine hits. Incubate for 2 hours at 37°C, 5% CO₂. Causality: If the compound is permeable and binds the kinase, it will competitively displace the fluorescent tracer from the NanoLuc-kinase fusion, resulting in a loss of the BRET signal.

  • Substrate Addition: Add NanoLuc substrate (furimazine) and immediately read the dual-luminescence signal.

  • Data Processing: Calculate the cellular IC₅₀. A significant rightward shift compared to the biochemical IC₅₀ indicates poor permeability or high intracellular protein binding.

Data Presentation & Hit Triage

A successful HTS campaign requires rigorous statistical validation. The assay robustness is validated using the Z'-factor , which must be ≥0.6 across all screening plates.

Below is a summary of representative optimized leads derived from pyrazolo[1,5-a]pyrimidine HTS campaigns, demonstrating the versatility of the scaffold across multiple therapeutic targets.

Table 1: Representative HTS Hits and Optimized Leads from Pyrazolo[1,5-a]pyrimidine Libraries
Target EnzymeRepresentative CompoundIn Vitro IC₅₀Key Structural Feature Driving PotencyReference
CDK2 Compound 21c18 nM7-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl] substitution occupying the hydrophobic pocket.[3]
IRAK4 Compound 1< 10 nM5-amino-N-(1H-pyrazol-4-yl) carboxamide enabling rapid SNAr derivatization.[4]
Pim-1 Compound 17Low PicomolarPan-Pim inhibition achieved via property-based design and co-crystal structural guidance.[5]
PDE4 Compound 13c2.7 nMUnique halogen-binding and metal-coordination network within the Q-pocket.[2]
AAK1 Compound 18NanomolarMacrocyclic derivatization targeting the kinase back-pocket for enhanced selectivity.[6]

Conclusion & Optimization Strategies

When triaging pyrazolo[1,5-a]pyrimidine hits, medicinal chemists should prioritize compounds demonstrating a biochemical IC₅₀ < 1 µM and a cellular target engagement IC₅₀ within a 10-fold range of the biochemical assay.

If cellular potency is lacking despite high biochemical affinity, structural optimization should focus on the C5 and C3 positions. For example, replacing primary diamines at the C5 position with more lipophilic, sterically constrained moieties can significantly improve passive membrane permeability and oral bioavailability without sacrificing hinge-binding affinity[4].

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: National Institutes of Health (NIH) URL:[Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 Source: ACS Medicinal Chemistry Letters URL:[Link]

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents Source: Journal of Molecular Structure (via DOI) URL:[Link]

  • Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design Source: National Institutes of Health (NIH) URL:[Link]

  • Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis Source: ACS Publications URL:[Link]

  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 Source: bioRxiv URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing 7-chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine—a privileged scaffold in kinase inhibitor drug development [3].

The synthesis relies on a two-step workflow: a regioselective cyclocondensation followed by a highly sensitive halogenation. Poor yields are rarely due to bad reagents; they are almost always the result of thermodynamic mismanagement or improper aqueous workup. This guide explains the causality behind the chemistry to help you establish a self-validating, high-yield protocol.

SynthesisWorkflow SM1 3-Amino-4-methylpyrazole Int1 3,5-Dimethylpyrazolo [1,5-a]pyrimidin-7-ol SM1->Int1 Glacial AcOH, Reflux (Cyclocondensation) SM2 Ethyl Acetoacetate SM2->Int1 Product 7-Chloro-3,5-dimethylpyrazolo [1,5-a]pyrimidine Int1->Product POCl3, N,N-Dimethylaniline 90-100°C (Chlorination)

Two-step synthesis workflow of 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine.

Part 1: Step 1 - Cyclocondensation (Regioselectivity & Yield)

FAQ 1: Why am I getting a mixture of regioisomers (the 5-OH and 7-OH variants) instead of a single product? Root Cause: Ethyl acetoacetate is an unsymmetrical 1,3-dielectrophile. The reaction is governed by the competition between kinetic and thermodynamic control [1]. If the reaction is run in neutral or basic conditions, the endocyclic nitrogen of the pyrazole may attack the highly reactive ketone first, leading to the undesired 5-ol regioisomer. Solution: You must force thermodynamic control by using glacial acetic acid as both the solvent and acid catalyst. The mild acidity selectively activates the ketone carbonyl for attack by the more nucleophilic exocyclic primary amine (-NH₂). This forms an enamine intermediate. The subsequent reflux temperature (118°C) provides the thermal energy required for the endocyclic nitrogen to attack the ester carbonyl, closing the ring to form the desired 7-ol (often existing as its 7-one tautomer).

FAQ 2: My LC-MS shows that the reaction stalls at the acyclic enamine intermediate. How do I force cyclization? Root Cause: Intramolecular cyclization requires the elimination of ethanol and water. If your reaction temperature is too low, or if water is accumulating in the system, the equilibrium shifts backward. Solution: Ensure the reaction is at a rolling reflux. If scaling up (>50g), consider using a Dean-Stark apparatus to physically remove water and ethanol from the system, driving the equilibrium toward the cyclized product.

Regioselectivity Start 3-Amino-4-methylpyrazole + Ethyl Acetoacetate Attack Nucleophilic Attack (Exocyclic -NH2 on Ketone C=O) Start->Attack H+ catalysis (AcOH) SideProduct Kinetic/Side Product: ...pyrimidin-5-ol (Regioisomer) Start->SideProduct Improper conditions (e.g., neutral/basic) Enamine Acyclic Enamine Intermediate Attack->Enamine -H2O Cyclization Intramolecular Cyclization (Endocyclic -NH on Ester C=O) Enamine->Cyclization Heat (Reflux) Target Thermodynamic Product: 3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol Cyclization->Target Favored Pathway

Mechanistic pathway showing thermodynamic control for the correct regioselectivity.

Part 2: Step 2 - Chlorination with POCl₃

FAQ 3: My chlorination yield is below 50%, and the reaction mixture turns into a thick, black tar. How can I prevent this degradation? Root Cause: Phosphorus oxychloride (POCl₃) alone is a harsh reagent. Relying solely on extended heating (105°C for 8-12 hours) to drive the conversion of the 7-ol to the 7-chloro derivative causes extensive thermal degradation and polymerization of the pyrimidine core [2]. Solution: Introduce a catalytic amount of N,N-dimethylaniline (DMA) or N,N-dimethylformamide (DMF). This acts as an acid scavenger and forms a highly reactive Vilsmeier-Haack-type intermediate with POCl₃. This drastically lowers the activation energy, allowing complete conversion in 3-4 hours at 90°C, virtually eliminating tar formation.

FAQ 4: My reaction looks complete by TLC, but after the aqueous workup, I recover mostly the 7-ol starting material. What happened? Root Cause: The 7-chloro position on the pyrazolo[1,5-a]pyrimidine ring is highly electrophilic. When quenching excess POCl₃ into water, the exothermic reaction generates boiling HCl and phosphoric acid. If the product sits in this hot, acidic aqueous soup, the 7-chloro group rapidly hydrolyzes back to the 7-ol. Solution: The quench must be strictly temperature-controlled. Pour the reaction mixture slowly over a large excess of crushed ice, maintaining the internal temperature below 10°C. Extract the product into dichloromethane (DCM) immediately after the ice melts. Do not let the aqueous mixture sit.

Quantitative Data: Impact of Catalyst on Chlorination Yield
Reaction ConditionAdditive / CatalystTemp (°C)Time (h)Yield (%)Impurity Profile (Tar)
Standard None105 (Reflux)8.0 - 12.045 - 60%High (Black residue)
Optimized N,N-Dimethylaniline (1.5 eq)90 - 953.0 - 4.085 - 92%Low (Pale yellow solid)

Part 3: Self-Validating Experimental Protocols

Protocol A: Synthesis of 3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol
  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-4-methylpyrazole (10.0 g, 103 mmol).

  • Reagent Addition: Add glacial acetic acid (100 mL) to dissolve the pyrazole. Slowly add ethyl acetoacetate (14.7 g, 113 mmol, 1.1 eq) dropwise at room temperature.

  • Cyclocondensation: Heat the mixture to a gentle reflux (approx. 118°C) for 6 hours.

  • Self-Validation Check (TLC): Spot the reaction on silica gel (Eluent: 10% MeOH in DCM). The starting material (Rf ~0.2) should disappear, replaced by a single new UV-active spot (Rf ~0.5).

  • Workup: Cool the mixture to room temperature, then pour it slowly into 400 mL of ice-cold distilled water while stirring vigorously. A white/pale yellow precipitate will form.

  • Isolation: Filter the solid under vacuum, wash sequentially with cold water (2 x 50 mL) and cold diethyl ether (30 mL) to remove unreacted ester. Dry under vacuum at 50°C to constant weight.

Protocol B: Synthesis of 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine
  • Setup: Perform strictly in a fume hood. To a dry 250 mL round-bottom flask, add 3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol (10.0 g, 61.3 mmol).

  • Reagent Addition: Add POCl₃ (47.0 g, 306 mmol, 5.0 eq). The mixture will be a heterogeneous slurry. Slowly add N,N-dimethylaniline (11.1 g, 91.9 mmol, 1.5 eq) dropwise. Caution: Mild exotherm.

  • Chlorination: Heat the mixture to 90-95°C. The solid will dissolve, forming a dark amber solution. Stir for 3 hours.

  • Self-Validation Check: The reaction is complete when the evolution of HCl gas ceases (monitor via a bubbler attached to the condenser).

  • Concentration: Cool to 50°C and remove ~70% of the excess POCl₃ via rotary evaporation under reduced pressure (use a secondary cold trap).

  • Quench (Critical Step): Dissolve the resulting syrup in DCM (50 mL). Pour this solution dropwise into a vigorously stirred beaker containing 300 g of crushed ice. Do not allow the temperature to exceed 10°C.

  • Extraction: Transfer immediately to a separatory funnel. Extract with DCM (3 x 100 mL). Wash the combined organic layers with cold saturated NaHCO₃ solution until the aqueous phase is pH 7-8.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product as a pale yellow solid.

References

  • Believes versus evidence-based regio-orientation in the structure assignment of pyrazolo[1,5-a]pyrimidines, Journal of Applied Pharmaceutical Science. 1

  • Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil), BenchChem. 2

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment, National Institutes of Health (NIH) / PMC. 3

Sources

Common side reactions in pyrazolo[1,5-a]pyrimidine cyclization

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselectivity and cyclization efficiency of the pyrazolo[1,5-a]pyrimidine scaffold. This fused bicyclic system is a privileged pharmacophore, particularly in the design of targeted kinase inhibitors (e.g., Pim-1, CDK2, TRKA) for oncology[1]. However, the asymmetric nature of the condensation reaction often leads to complex side reactions, stalled intermediates, and off-target halogenations.

This technical support guide is designed to diagnose, troubleshoot, and resolve the most common synthetic bottlenecks you will encounter during pyrazolo[1,5-a]pyrimidine cyclization.

Diagnostic Workflow: Cyclization Side Reactions

Before diving into specific protocols, use the diagnostic decision tree below to identify the root cause of your synthetic failure and map it to the appropriate resolution pathway.

G Start 3-Aminopyrazole + 1,3-Dielectrophile Cond1 Asymmetric Electrophile Start->Cond1 Cond2 Low Temp / Weak Electrophile Start->Cond2 Cond3 Tandem Oxidative Halogenation Start->Cond3 Issue1 Regioisomer Mixture (5-isomer vs 7-isomer) Cond1->Issue1 Issue2 Stalled Intermediate (Uncyclized Adduct) Cond2->Issue2 Issue3 Off-Target Over-halogenation Cond3->Issue3 Fix1 Tune pH/Solvent (Kinetic vs Thermodynamic) Issue1->Fix1 Fix2 Add Lewis Acid / Increase Temp Issue2->Fix2 Fix3 Strict Stoichiometry (NaX/K2S2O8) Issue3->Fix3 Target Pure Pyrazolo[1,5-a]pyrimidine Fix1->Target Fix2->Target Fix3->Target

Diagnostic workflow for pyrazolo[1,5-a]pyrimidine cyclization side reactions.

Module 1: Regiochemical Control (The 5-Isomer vs. 7-Isomer Dilemma)

The Issue: When reacting 3-aminopyrazoles with asymmetric 1,3-dielectrophiles (e.g., acylated Meldrum's acids, β-ketoesters), the reaction yields an inseparable mixture of pyrazolo[1,5-a]pyrimidin-5-ones and 7-ones.

Causality & Mechanism: The condensation proceeds via a two-step sequence. The exocyclic primary amine (-NH₂) of the 3-aminopyrazole is significantly more nucleophilic than the endocyclic nitrogens (N1/N2) due to lower steric hindrance and lack of aromatic delocalization. It attacks the most electrophilic carbonyl first, forming a Michael adduct or amide intermediate. The subsequent intramolecular cyclization determines the regiochemistry. If the reaction is under kinetic control (lower temperatures, acidic media), ring closure occurs at the nearest reactive site, yielding the 7-isomer. Under thermodynamic control (high heat, basic/polar aprotic solvents), reversibility allows the formation of the more stable 5-isomer[2]. Alternatively, using masked dielectrophiles like 1,3-dimethyluracil completely alters the regiochemical pathway to exclusively favor the 5-one via a ring-opening mechanism[3].

Quantitative Data: Regioselectivity Control

Electrophile Reagents / Conditions Major Regioisomer Yield (%) Mechanistic Driver
Acylated Meldrum's Acid AcOH, 80 °C, 2h 7-one 81 - 87% Kinetic control via initial exocyclic N-attack[2]
Acylated Meldrum's Acid DMF, 120 °C, 16h 5-one 75 - 82% Thermodynamic equilibration[2]
1,3-Dimethyluracil NaOEt, EtOH, Reflux 5-one ~70% Masked dielectrophile / Uracil ring opening[3]

| β-Ketoester | AcOH, Reflux, 4h | Mixture (5/7) | Variable | Competing nucleophilicity & poor differentiation |

Self-Validating Protocol: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidin-7-ones
  • Charge: In an oven-dried round-bottom flask, add 3-aminopyrazole (1.0 equiv) and the acylated Meldrum's acid (1.2 equiv).

  • Solvent & Heat: Suspend the mixture in glacial acetic acid (0.2 M). Heat to 80 °C under a nitrogen atmosphere for 2 hours.

  • Isolation: Cool the reaction to room temperature. The 7-one product often precipitates directly from the acidic medium. Filter and wash with cold ethanol.

  • Validation Checkpoint: Analyze the crude solid via ¹H NMR and 2D HMBC. The C6 proton of the 7-one isomer typically appears further downfield compared to the 5-one isomer due to the anisotropic deshielding effect of the adjacent carbonyl. Confirm regiochemistry by observing an HMBC correlation between the exocyclic nitrogen and the carbonyl carbon.

Module 2: Stalled Intermediates & Incomplete Cyclization

The Issue: LC-MS analysis of the reaction mixture shows a dominant mass corresponding to [M+H] + 18 (hydrate) or [M+H] + 45 (dimethylamine adduct). The reaction stalls before final cyclization.

Causality & Mechanism: The mass addition indicates an uncyclized intermediate. When using enaminones or N,N-dimethylformamide dimethyl acetal derivatives, the initial nucleophilic attack forms a stable enamine intermediate[1]. If the leaving group (dimethylamine) is poorly protonated, or if the electrophilicity of the secondary carbonyl is too low, the activation energy required for the final intramolecular cyclodehydration becomes insurmountable at standard temperatures.

Self-Validating Protocol: Acid-Promoted Cyclodehydration
  • Solvent Exchange: If the reaction has stalled in a neutral or basic solvent (e.g., ethanol), evaporate the solvent under reduced pressure.

  • Acidic Resuspension: Resuspend the crude intermediate in a mixture of Toluene/AcOH (4:1 v/v).

  • Azeotropic Distillation: Attach a Dean-Stark trap and heat to reflux (approx. 110 °C) for 4–6 hours to physically remove the leaving group (water/amine) and drive the equilibrium forward.

  • Validation Checkpoint: Monitor via LC-MS. The complete disappearance of the [M+H+45]⁺ mass peak and the appearance of the target[M+H]⁺ mass confirms successful cyclization.

Module 3: Off-Target Reactions in Tandem Cyclization-Halogenation

The Issue: When attempting a one-pot cascade cyclization and C3-halogenation using K₂S₂O₈ and sodium halides (NaX), the reaction yields di-halogenated byproducts and heavy degradation.

Causality & Mechanism: The C3 position of the pyrazolo[1,5-a]pyrimidine core is highly electron-rich due to electron donation from the bridgehead nitrogen, making it the primary site for electrophilic aromatic substitution[4]. In a tandem reaction, K₂S₂O₈ acts dually: it promotes the initial cyclocondensation and subsequently oxidizes the halide (NaX) to generate electrophilic X₂ (e.g., I₂ or Br₂) in situ[5]. If the stoichiometry of K₂S₂O₈ exceeds 2.0 equivalents, or if the reaction is left unquenched, secondary halogenation can occur on activated aryl substituents (e.g., at the C6 position).

Self-Validating Protocol: Controlled Tandem Cyclization/Halogenation
  • Cyclization Phase: Dissolve 3-aminopyrazole (1.0 equiv) and enaminone (1.0 equiv) in an aqueous medium (H₂O/EtOH 1:1). Add exactly 1.0 equiv of K₂S₂O₈. Stir at 60 °C for 1 hour to ensure the core pyrazolo[1,5-a]pyrimidine is fully formed.

  • Halogenation Phase: Lower the temperature to 25 °C. Add NaI or NaBr (1.1 equiv), followed dropwise by a second portion of K₂S₂O₈ (1.0 equiv). Stir for 30 minutes.

  • Quench: Immediately quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize any unreacted electrophilic halogen.

  • Validation Checkpoint: Monitor via TLC and MS. The mono-halogenated product is less polar than the non-halogenated core. Confirm mono-halogenation via MS (look for the characteristic +126 Da shift for Iodine, or the 1:1 isotopic M/M+2 pattern for Bromine) and ensure the absence of the di-halogenated mass.

Frequently Asked Questions (FAQs)

Q: Why do I observe pyrazolo[3,4-b]pyridine instead of pyrazolo[1,5-a]pyrimidine in my crude mixture? A: This side reaction occurs if your starting 3-aminopyrazole contains a strongly electron-withdrawing group (EWG) at the C4 position, or if you are reacting with an α,β-unsaturated ketone under strongly basic conditions. The EWG increases the acidity of the C4 proton, shifting the reaction pathway from N-cyclization (forming the pyrimidine) to C-cyclization (involving the C4 carbon, forming the pyridine ring). To prevent this, perform the cyclization under strictly acidic conditions to protonate the carbonyl and favor N-attack.

Q: How do I avoid hydrolysis of the pyrimidine ring during downstream basic deprotection steps? A: Pyrazolo[1,5-a]pyrimidines are susceptible to ring-opening under strongly basic aqueous conditions (e.g., NaOH/MeOH at reflux) due to hydroxide attack on the electron-deficient pyrimidine carbons (specifically C5 or C7). To avoid this, switch to anhydrous bases (e.g., K₂CO₃ in dry DMF) or utilize acid-labile protecting groups (like Boc or PMB) that can be removed via TFA, leaving the pyrimidine core intact.

Sources

Technical Support Center: Purification of 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Intermediates Technical Support Center. This guide provides comprehensive, field-proven methodologies for the chromatographic purification of 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS: 244127-42-2)[1].

As a "privileged scaffold" in medicinal chemistry, this compound is a critical electrophilic intermediate used extensively in the synthesis of protein kinase inhibitors (such as CDK9 inhibitors for oncology) via nucleophilic aromatic substitution (SNAr) at the C7 position[2]. Because impurities can drastically reduce the yield of subsequent cross-coupling or amination steps, achieving high purity during isolation is paramount.

Part 1: Physicochemical Profiling & Chromatography Strategy

Before initiating purification, it is critical to understand the causality between the molecule's structural features and its behavior on a stationary phase. The pyrazolo[1,5-a]pyrimidine core contains basic nitrogen atoms that can strongly interact with the acidic silanol groups (Si-OH) of standard unmodified silica gel[3].

While the electron-withdrawing 7-chloro substituent increases lipophilicity and reduces overall basicity compared to 7-amino or 7-hydroxy analogs, secondary interactions can still cause band broadening.

Table 1: Analyte Properties & Chromatographic Implications
PropertyCharacteristicsChromatographic Implication
Chemical Formula C8H8ClN3 (MW: 181.62 g/mol )Moderate molecular weight; elutes predictably on standard 60-120 mesh silica gel[4].
Core Scaffold Pyrazolo[1,5-a]pyrimidineBasic nitrogens act as hydrogen-bond acceptors; prone to streaking if mobile phase lacks a modifier[3].
Substituents 7-Chloro, 3,5-DimethylThe chloro group increases lipophilicity, making the compound soluble in moderately polar solvents (DCM, EtOAc)[5].
Detection Highly conjugated systemStrong chromophore; fractions can be reliably tracked using UV detection at 254 nm[4].

Part 2: Standard Operating Procedure (SOP) for Purification

This compound is typically synthesized by reacting the precursor 3,5-dimethyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one with phosphorus oxychloride ( POCl3​ )[6]. The resulting crude mixture often contains residual acidic byproducts and unreacted starting material, necessitating immediate and careful purification.

Step-by-Step Flash Chromatography Protocol
  • Quench and Workup (Critical Pre-step): Ensure the crude chlorination reaction is carefully quenched over crushed ice and neutralized (e.g., with saturated aqueous NaHCO3​ ) to destroy residual POCl3​ [6]. Extract with Dichloromethane (DCM) and dry over anhydrous Na2​SO4​ [5].

  • Sample Preparation (Dry Loading): Dissolve the crude extract in a minimal volume of DCM. Add silica gel (approximately 1:3 ratio of crude mass to silica). Evaporate the solvent completely under reduced pressure. Causality: Dry loading prevents the "band broadening" that occurs when loading a concentrated, highly viscous oil directly onto the column head, ensuring a sharp elution band.

  • Column Packing: Prepare a uniform slurry of 60-120 mesh (or 200-400 mesh for flash chromatography) silica gel in 100% Hexane[3][4]. Pour the slurry into the column, allowing it to settle evenly under positive pressure.

  • Loading and Elution: Carefully apply the dry-loaded silica to the top of the column bed and cover with a 1 cm protective layer of sand.

    • Gradient: Begin elution with 100% Hexane to flush out non-polar impurities. Gradually increase the polarity using an Ethyl Acetate (EtOAc) gradient (e.g., 5% to 20% EtOAc in Hexane)[4][5].

  • Fraction Collection & Isolation: Collect fractions in suitable test tubes. Monitor the elution via Thin Layer Chromatography (TLC) under UV light (254 nm). Pool the fractions containing the pure 7-chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine and remove the solvent via rotary evaporation[3].

Part 3: Troubleshooting & FAQs

Q1: My compound is streaking severely down the column, resulting in overlapping fractions. How do I resolve this? A1: Streaking is caused by secondary hydrogen-bonding interactions between the basic pyrimidine nitrogens and the acidic silanol groups of the silica gel. Solution: You must deactivate the silica gel. Incorporate a basic modifier by adding 0.5% to 1.0% Triethylamine (TEA) into your mobile phase[3]. Alternatively, switch from an EtOAc/Hexane system to a DCM/Methanol gradient (e.g., 0% to 2% MeOH in DCM), which is highly effective at disrupting strong hydrogen bonds[7].

Q2: I am seeing co-elution of my product with the 7-oxo (or 7-hydroxy) starting material. What is the best separation strategy? A2: The 7-oxo precursor is significantly more polar than the target product due to its ability to act as a strong hydrogen bond donor/acceptor. If co-elution occurs, your gradient is likely too steep. Solution: Utilize an isocratic elution at a lower polarity (e.g., 5-10% EtOAc in Hexane). The lipophilic 7-chloro product will elute first, while the polar 7-oxo precursor will remain tightly bound near the baseline[4].

Q3: The product seems to be decomposing on the column, leading to low recovered yields. Why is this happening? A3: Halogenated nitrogen heterocycles can be sensitive to prolonged exposure to the mildly acidic environment of silica gel. Furthermore, if the POCl3​ was not fully neutralized during the aqueous workup, residual acid will accelerate decomposition on the column[6]. Solution: First, ensure your aqueous quench is strictly neutralized to pH 7-8. Second, minimize the residence time of the compound on the column by utilizing positive-pressure Flash Column Chromatography rather than gravity elution[3].

Part 4: Workflow Visualization

PurificationWorkflow Start Crude 7-Chloro-3,5-dimethyl- pyrazolo[1,5-a]pyrimidine Workup Aqueous Quench & Extraction (Neutralize POCl3 byproducts) Start->Workup TLC TLC Analysis (UV 254 nm) Assess Polarity & Tailing Workup->TLC Decision Does the compound streak on standard silica TLC? TLC->Decision PathA Standard Gradient: Hexane / EtOAc (5-20%) Decision->PathA No (Rf well-defined) PathB Modified Gradient: DCM / MeOH (0-2%) + 1% Triethylamine Decision->PathB Yes (Tailing observed) Flash Flash Column Chromatography (Silica Gel 60-120 mesh) PathA->Flash PathB->Flash Fractions Fraction Collection & Rotary Evaporation Flash->Fractions Pure Pure Target Compound (Ready for SNAr) Fractions->Pure

Decision tree for the chromatographic purification of 7-chloro-pyrazolo[1,5-a]pyrimidine.

References

  • Chemsrc. "CAS#:244127-42-2 | 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine." Chemsrc. Available at: [Link]

  • Freeman, D. B., et al. "Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers." PMC / NIH. Available at:[Link]

  • Semantic Scholar. "Regioselective C(sp2)-H Halogenation of Pyrazolo[1,5-a]pyrimidines Facilitated by Hypervalent Iodine." Semantic Scholar. Available at: [Link]

  • ACS Omega. "K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines." ACS Publications. Available at:[Link]

  • Indian Academy of Sciences. "An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity." Indian Academy of Sciences. Available at:[Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3] However, the inherent aromaticity and planarity of this heterocyclic system frequently lead to poor aqueous solubility, a significant hurdle in drug development that can hinder preclinical and clinical progression.[4][5][6] This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers navigate and overcome these solubility challenges.

Troubleshooting Guide: From Bench to Bioavailability

This section addresses common solubility-related problems encountered during the experimental workflow, from initial stock solution preparation to in vivo studies.

Issue 1: My pyrazolo[1,5-a]pyrimidine inhibitor precipitates out of solution upon dilution into aqueous buffer.

Possible Cause: The kinetic solubility of your compound in the aqueous buffer has been exceeded.[7] This is a common issue with compounds that are highly soluble in organic solvents like DMSO but have poor aqueous solubility.

Step-by-Step Solutions:

  • Lower the Final Concentration: The most direct approach is to reduce the final concentration of the inhibitor in your assay.[7] Determine the lowest effective concentration to minimize precipitation while maintaining biological activity.

  • Incorporate a Surfactant: The addition of a small amount of a non-ionic surfactant, such as 0.01% Tween-20 or Triton X-100, to the aqueous buffer can help maintain the inhibitor in solution by forming micelles.[7][8]

  • Utilize a Co-solvent: A small percentage of a water-miscible organic co-solvent, like ethanol or polyethylene glycol (PEG), in the final aqueous medium can improve solubility.[7] However, be mindful of the potential effects of the co-solvent on your biological assay.

  • Perform a Serial Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock in the aqueous buffer to gradually decrease the organic solvent concentration and identify the solubility limit.[7]

Issue 2: My lead compound demonstrates poor oral bioavailability, and I suspect solubility is the limiting factor.

Possible Cause: Low aqueous solubility often correlates with poor dissolution in the gastrointestinal tract, leading to limited absorption and low oral bioavailability.[4][6]

Recommended Workflow for Investigation:

cluster_0 Initial Assessment cluster_1 Troubleshooting Strategies cluster_2 Chemical Modification Approaches cluster_3 Formulation Approaches A Low Oral Bioavailability B Solubility Assessment (Kinetic & Thermodynamic in physiologically relevant buffers) A->B C Permeability Assessment (PAMPA or Caco-2) A->C D Chemical Modification (Lead Optimization) B->D Poor Solubility E Formulation Strategies (Preclinical/Clinical) B->E Poor Solubility F Introduce Solubilizing Groups (e.g., basic amines, esters) D->F G Reduce Aromaticity/ Increase Molecular Flexibility D->G H Salt Formation D->H I Nanoformulations E->I J Amorphous Solid Dispersions E->J K Lipid-Based Formulations E->K

Sources

Technical Support Center: Enhancing In-Vitro Stability of 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As drug development professionals and assay biologists, working with highly functionalized heterocyclic building blocks requires a deep understanding of their intrinsic chemical reactivity.

7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine is a privileged scaffold widely utilized in the synthesis of kinase inhibitors and other targeted therapeutics[1]. However, the very features that make it a versatile synthetic intermediate—specifically, the highly electrophilic nature of the C7 position—can lead to severe stability issues, false negatives, and artifactual data during in-vitro biological assays[2].

This guide is designed to provide mechanistic insights, troubleshooting strategies, and self-validating protocols to ensure the integrity of your experimental data.

Mechanistic Insight: The SNAr Liability

To troubleshoot degradation, we must first understand the causality. The fused pyrazolo[1,5-a]pyrimidine core is an electron-deficient heteroaromatic system[2]. The presence of the electron-withdrawing pyrimidine ring, combined with the chloride leaving group at the 7-position, renders this site highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [2].

In a standard in-vitro aqueous environment, nucleophiles such as water, hydroxide ions, or common buffer additives will attack the C7 position, displacing the chloride ion and forming inactive adducts or hydrolyzed byproducts[3].

SNAr_Degradation A 7-Chloro-3,5-dimethyl pyrazolo[1,5-a]pyrimidine (Intact, Active) B Aqueous Hydrolysis (H2O / OH-) A->B SNAr Attack C Amine Buffers (e.g., Tris) A->C SNAr Attack D Thiol Reductants (e.g., DTT, BME) A->D SNAr Attack E 7-Hydroxy/Oxo Derivative (Inactive) B->E -HCl F 7-Amino Adduct (Inactive) C->F -HCl G 7-Thioether Adduct (Inactive) D->G -HCl

Fig 1: SNAr degradation pathways of the 7-chloro compound in aqueous assays.

Troubleshooting & FAQs

Q1: Why does my compound lose activity rapidly in standard Tris buffer? A: Tris(hydroxymethyl)aminomethane contains a highly reactive primary aliphatic amine. Due to the electrophilic nature of the C7 position on your compound, it undergoes a rapid SNAr reaction with Tris, forming a covalent 7-Tris-adduct. Correction Strategy: Completely eliminate Tris from your workflows. Switch to sterically hindered, non-nucleophilic Good's buffers such as HEPES or MOPS.

Q2: I need reducing conditions for my kinase assay. Can I use Dithiothreitol (DTT)? A: No. DTT and β -mercaptoethanol (BME) are potent nucleophiles due to their exposed thiol groups. They will rapidly attack the 7-chloro position, forming a dead-end thioether adduct. Correction Strategy: Substitute DTT with TCEP (Tris(2-carboxyethyl)phosphine). TCEP is a potent reducing agent but acts as a very poor nucleophile due to steric hindrance and the nature of the phosphine center, making it highly compatible with electrophilic probes.

Q3: The compound precipitates upon dilution from DMSO into the assay buffer. How can I prevent this? A: Pyrazolo[1,5-a]pyrimidines are planar, lipophilic molecules prone to π−π stacking and hydrophobic aggregation, which often results in poor aqueous solubility[3]. Correction Strategy: Never dilute directly from a highly concentrated DMSO stock into water. Maintain an intermediate dilution in 100% DMSO. When introducing the compound to the final aqueous buffer, ensure the buffer contains a non-ionic surfactant (e.g., 0.01% Tween-20) and perform the addition under rapid vortexing to prevent localized supersaturation.

Q4: How should I store the stock solutions to prevent baseline hydrolysis? A: DMSO is highly hygroscopic. Even trace amounts of absorbed atmospheric water will initiate the hydrolysis of the 7-chloro group over time during storage. Correction Strategy: Prepare stocks exclusively in strictly anhydrous DMSO (stored over molecular sieves). Aliquot into single-use amber vials and store at -80°C. Never subject the stock to freeze-thaw cycles.

Quantitative Buffer Compatibility

To guide your assay design, the following table summarizes the kinetic stability of 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine across various common buffer systems.

Table 1: Buffer Compatibility and Estimated Half-Life ( t1/2​ ) at 37°C

Buffer SystemAdditiveNucleophilic RiskEstimated t1/2​ Recommendation
50 mM Tris-HCl (pH 7.4)NoneHigh (Primary Amine)< 30 mins❌ Avoid
50 mM HEPES (pH 7.4)1 mM DTTHigh (Thiol)< 15 mins❌ Avoid
50 mM PBS (pH 7.4)NoneMedium (Phosphate attack)~ 2-4 hours⚠️ Use with caution
50 mM HEPES (pH 7.4)NoneLow ( H2​O only)~ 6-8 hours✅ Acceptable (Use fresh)
50 mM HEPES (pH 7.4)1 mM TCEPLow~ 6-8 hours✅ Preferred for reducing assays

Self-Validating Experimental Protocol

To ensure absolute data integrity, every assay involving this compound must be treated as a self-validating system. Follow this step-by-step methodology to prepare and handle the compound.

Phase 1: Anhydrous Solubilization & Quality Control

  • Preparation: Weigh the lyophilized 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine powder under a dry nitrogen atmosphere if possible. Dissolve in strictly anhydrous DMSO to achieve a 10 mM master stock.

  • LC-MS Validation (Critical): Immediately run a 1 μ L aliquot on LC-MS. Verify that the [M+H]+ peak corresponds to the intact chloro-isotope pattern (m/z ~182/184). If a peak at m/z ~164 is dominant, baseline hydrolysis has already occurred, and the stock must be discarded.

  • Storage: Dispense the validated master stock into 10 μ L single-use aliquots in amber vials. Flash-freeze in liquid nitrogen and transfer to -80°C.

Phase 2: Assay Execution 4. Intermediate Dilution: Thaw one single-use aliquot at room temperature. Dilute serially in 100% anhydrous DMSO to reach 100x the final desired assay concentration. Note: Keeping the compound in 100% DMSO until the last possible moment prevents premature aqueous hydrolysis. 5. Aqueous Introduction: Prepare your final assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM TCEP, 0.01% Tween-20). While actively vortexing the buffer, inject the 100x DMSO stock to achieve a final DMSO concentration of 1%. 6. Immediate Execution: Initiate the biological assay immediately. Do not allow the compound to incubate in the aqueous buffer for longer than 30 minutes prior to adding the biological target.

Workflow S1 Step 1: Anhydrous DMSO Stock (10 mM) S2 Step 2: LC-MS QC Check (Verify Purity) S1->S2 S3 Step 3: Intermediate Dilution (100x in DMSO) S2->S3 S4 Step 4: Final Assay Buffer (HEPES, TCEP) S3->S4 S5 Step 5: Immediate Assay Execution S4->S5

Fig 2: Self-validating experimental workflow for handling highly electrophilic compounds.

References

  • Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Source: PMC / Molecules URL
  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: PMC / RSC Advances URL
  • Title: More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication Source: PMC / Journal of Medicinal Chemistry URL

Sources

Technical Support Center: Troubleshooting 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 7-chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine is a critical two-step sequence heavily utilized in the development of kinase inhibitors and other pharmaceutical agents. It involves the cyclocondensation of 4-methyl-1H-pyrazol-3-amine with ethyl acetoacetate, followed by deoxychlorination using phosphorus oxychloride (POCl 3​ ).

Because the pyrazolo[1,5-a]pyrimidine core is highly reactive, researchers frequently encounter issues with regioselectivity, hydrolysis, and electrophilic side reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-purity yields.

Synthesis Workflow & Impurity Divergence

Workflow SM 4-Methyl-1H-pyrazol-3-amine + Ethyl acetoacetate Cond Step 1: Cyclocondensation SM->Cond Int_Desired 3,5-Dimethylpyrazolo [1,5-a]pyrimidin-7-ol (Target Intermediate) Cond->Int_Desired Thermodynamic Control (AcOH) Int_Regio 3,7-Dimethylpyrazolo [1,5-a]pyrimidin-5-ol (Regioisomer Impurity) Cond->Int_Regio Kinetic Control Chlor Step 2: Chlorination (POCl3 + DMF) Int_Desired->Chlor Target 7-Chloro-3,5-dimethyl pyrazolo[1,5-a]pyrimidine (Final Product) Chlor->Target Cold Quench (< 5°C) Imp_Hydro 7-Hydroxy Reversion (Hydrolysis Impurity) Chlor->Imp_Hydro Warm Aqueous Workup Imp_Formyl C-6 Formylated Side-Product Chlor->Imp_Formyl Excess DMF Catalyst

Synthesis workflow of 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine and key impurity divergence.

Frequently Asked Questions & Troubleshooting Guide

Q1: My final product contains a nearly identical mass impurity that co-elutes on HPLC. What is it, and how do I eliminate it? A1: You are likely observing the regioisomer, 5-chloro-3,7-dimethylpyrazolo[1,5-a]pyrimidine.

  • Mechanistic Causality: During the initial cyclocondensation, the exocyclic amine of 4-methyl-1H-pyrazol-3-amine can attack either the ketone or the ester carbonyl of ethyl acetoacetate. Because the ketone is more electrophilic, kinetic attack favors the formation of the desired 7-ol intermediate. However, under non-ideal conditions, attack on the ester can occur, yielding the 5-ol regioisomer, which subsequently chlorinates to the 5-chloro impurity (1[1]).

  • Self-Validating Protocol: To suppress this, perform the cyclocondensation under strict thermodynamic control by refluxing in glacial acetic acid. The acidic medium reversibly protonates the intermediates, allowing the system to funnel into the more thermodynamically stable 7-ol tautomer. Verify regioselectivity by running a 2D HMBC NMR on the intermediate; the C-5 methyl protons will show a strong correlation to the pyrimidine C-5 carbon, distinct from the C-7 position.

Q2: After the POCl 3​ chlorination step, my yield is low, and LC-MS shows a significant amount of the 7-ol starting material. Is the reaction incomplete? A2: Not necessarily. The 7-chloro product is highly susceptible to nucleophilic attack by water, leading to hydrolysis back to the 7-ol during the workup phase.

  • Mechanistic Causality: The C-7 position of the pyrazolo[1,5-a]pyrimidine core is highly electron-deficient, acting essentially as a vinylogous acid chloride. If the POCl 3​ reaction mixture is quenched into water that is too warm, or if the product remains in the aqueous acidic phase for too long, it rapidly hydrolyzes back to the starting material (2[2]).

  • Self-Validating Protocol: Ensure the reaction is fully consumed via anhydrous TLC (quench an aliquot in dry MeOH to form the stable 7-methoxy derivative for TLC spotting). Quench the bulk reaction by dripping it slowly into vigorously stirred crushed ice, maintaining the internal temperature strictly below 5 °C. Extract immediately with cold dichloromethane (DCM) to partition the product away from the aqueous phase.

Q3: I am detecting an M+28 impurity in my chlorinated product. Where is this coming from? A3: This is a Vilsmeier-Haack formylation side-product, specifically 7-chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde.

  • Mechanistic Causality: Dimethylformamide (DMF) is routinely added to POCl 3​ as a catalyst to generate the highly reactive Vilsmeier reagent, which facilitates the conversion of the hydroxyl group to the chloride. However, the pyrazolo[1,5-a]pyrimidine core is electron-rich. While the C-3 position is blocked by a methyl group in your substrate, the C-6 position remains vulnerable to electrophilic aromatic substitution by excess Vilsmeier reagent (3[3]).

  • Self-Validating Protocol: Limit DMF to strictly catalytic amounts (0.05 – 0.1 equivalents). If formylation persists, substitute DMF with N,N-diethylaniline or N,N-diisopropylethylamine (DIPEA) hydrochloride, which catalyze chlorination without acting as formylating agents.

Quantitative Impurity Profile & Mitigation Summary
Impurity ProfileOriginating PhaseMechanistic CausePreventive Strategy
5-Chloro-3,7-dimethylpyrazolo[1,5-a]pyrimidine CyclocondensationKinetic attack of the exocyclic pyrazole amine on the ester carbonyl of ethyl acetoacetate.Reflux in glacial acetic acid to establish thermodynamic control.
3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol Chlorination WorkupHydrolytic reversion of the highly electrophilic C-7 chloride during aqueous quenching.Maintain quench temp < 5 °C; extract immediately into cold DCM.
7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde ChlorinationElectrophilic aromatic substitution at the electron-rich C-6 position by the Vilsmeier reagent.Replace DMF catalyst with N,N-diethylaniline to prevent formylation.
Standardized Experimental Protocols
Protocol A: Regioselective Synthesis of 3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol
  • Reaction Setup: Charge a round-bottom flask with 4-methyl-1H-pyrazol-3-amine (1.0 eq) and glacial acetic acid (5 volumes).

  • Addition: Add ethyl acetoacetate (1.1 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Thermodynamic Funneling: Heat the reaction mixture to reflux (approx. 118 °C) for 12 hours. Note: High temperature and acidic conditions are mandatory to ensure thermodynamic control, favoring the 7-ol over the 5-ol regioisomer.

  • Isolation: Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the acetic acid.

  • Purification: Triturate the resulting residue with cold ethanol/water (1:1) to precipitate the product. Filter, wash with cold water, and dry under vacuum to constant weight.

Protocol B: Controlled Chlorination to 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine
  • Activation: Suspend 3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol (1.0 eq) in neat phosphorus oxychloride (POCl 3​ , 5.0 eq).

  • Catalysis: Add N,N-diethylaniline (0.1 eq) as a catalyst. Note: Replacing DMF with N,N-diethylaniline prevents Vilsmeier-Haack formylation at the C-6 position.

  • Reaction: Heat the mixture to 90 °C for 4 hours. Monitor completion by TLC (quench an aliquot in dry MeOH; observe the methyl ether derivative to avoid false negatives from hydrolysis).

  • Concentration: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess POCl 3​ .

  • Critical Quench: Dissolve the crude residue in a minimal amount of cold DCM. Add this solution dropwise to a vigorously stirred mixture of crushed ice and water, maintaining the internal temperature strictly < 5 °C.

  • Extraction: Immediately separate the organic layer. Extract the aqueous layer once more with cold DCM, dry the combined organics over Na 2​ SO 4​ , and concentrate to afford the pure chlorinated product.

References
  • Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers | The Journal of Organic Chemistry | 1

  • Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications | EurekaSelect | 3

  • New biologically active compounds based on pyrazolo[1,5-a]pyrimidine and its isosteres | Masaryk University | 2

Sources

Validation & Comparative

A Comparative Guide to CDK2 Inhibitors: Profiling 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine Against Established Agents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, Cyclin-Dependent Kinase 2 (CDK2) remains a pivotal target. Its critical role in the G1/S phase transition of the cell cycle makes it a compelling point of intervention for halting the proliferation of cancer cells.[1] A multitude of small molecule inhibitors have been developed to target CDK2, with varying degrees of potency and selectivity. This guide provides a comparative analysis of 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine, a representative of the promising pyrazolo[1,5-a]pyrimidine class of kinase inhibitors, against other well-characterized CDK2 inhibitors.

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known for its ability to form the basis of potent and selective kinase inhibitors.[2] This guide will synthesize available data to project the potential efficacy of 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine and contrast it with established CDK2 inhibitors, providing a framework for researchers to evaluate its potential as a therapeutic agent.

The Central Role of CDK2 in Cell Cycle Progression

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells.[3] CDKs, in conjunction with their cyclin regulatory partners, act as the engine of this process. The CDK2/cyclin E and CDK2/cyclin A complexes are instrumental in driving the cell from the G1 (growth) phase into the S (synthesis) phase, where DNA replication occurs.[4] In many cancers, this regulation is lost, leading to uncontrolled cell proliferation. Therefore, inhibiting CDK2 is a key therapeutic strategy to induce cell cycle arrest in cancer cells.

CDK2_Pathway cluster_G1_S G1/S Transition G1 G1 Phase CyclinE Cyclin E G1->CyclinE S S Phase G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2 CDK2 CyclinE->CDK2 activates pRb pRb CDK2->pRb phosphorylates E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription S_Phase_Genes->S Inhibitor CDK2 Inhibitors Inhibitor->CDK2 Kinase_Assay_Workflow start Start reagents Prepare Reagents: - CDK2/Cyclin A or E - Substrate (e.g., Histone H1) - ATP - Test Compound start->reagents incubation Incubate CDK2, Substrate, and Test Compound reagents->incubation reaction Initiate Reaction with ATP incubation->reaction detection Detect Phosphorylation (e.g., ADP-Glo™, Radioactivity) reaction->detection analysis Data Analysis: Calculate IC50 detection->analysis end End analysis->end

Caption: Workflow for an in vitro CDK2 kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of recombinant human CDK2/cyclin A or CDK2/cyclin E, a suitable substrate (e.g., Histone H1 peptide), ATP, and the test compound at various concentrations.

  • Incubation: In a microplate, combine the CDK2/cyclin complex, the substrate, and the test compound. Allow for a pre-incubation period to permit inhibitor binding.

  • Reaction Initiation: Add ATP to initiate the phosphorylation reaction. Incubate at a controlled temperature for a defined period.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved through various methods, including radiometric assays using ³²P-ATP or luminescence-based assays like ADP-Glo™, which measures the amount of ADP produced.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay

This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines.

Step-by-Step Methodology (MTT Assay):

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Cell Cycle Analysis

This assay determines the effect of the inhibitor on the progression of cells through the different phases of the cell cycle.

Cell_Cycle_Analysis_Workflow start Start cell_culture Culture and Treat Cells with Test Compound start->cell_culture harvest Harvest and Fix Cells cell_culture->harvest staining Stain DNA with Propidium Iodide (PI) harvest->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry histogram Generate DNA Content Histogram flow_cytometry->histogram analysis Quantify Cell Cycle Phases (G1, S, G2/M) histogram->analysis end End analysis->end

Caption: Workflow for cell cycle analysis using flow cytometry.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cancer cells and treat them with the test compound at a concentration around its GI50 value for a defined period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the cell membrane and preserve the cellular structures.

  • DNA Staining: Treat the fixed cells with RNase A to remove RNA and then stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content.

  • Data Analysis: Generate a histogram of DNA content. Cells in the G1 phase will have a 2N DNA content, cells in the G2/M phase will have a 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N. Quantify the percentage of cells in each phase to determine if the compound induces cell cycle arrest at a specific phase.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold represents a fertile ground for the discovery of novel CDK inhibitors. While direct experimental data for 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine is needed for a definitive characterization, insights from structurally related compounds suggest its potential as a potent CDK2 inhibitor. A thorough evaluation using the standardized experimental protocols outlined in this guide will be crucial to ascertain its precise potency, selectivity, and cellular effects. By comparing these findings with the established profiles of other CDK2 inhibitors, the scientific community can better gauge the therapeutic potential of this and other novel compounds in the ongoing effort to develop more effective cancer therapies.

References

  • Almehmadi, M. A., et al. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry, 117, 105431.
  • Asghar, U., et al. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130–146.
  • Barnum, K. J., & O'Connell, M. J. (2014). Cell cycle regulation by checkpoints. Methods in Molecular Biology, 1170, 29-40.
  • BenchChem. (2025). Cdk2-IN-36: A Comparative Analysis of Selectivity Against Cyclin-Dependent Kinases.
  • Cheng, Y., et al. (2013). An in silico exploration of the interaction mechanism of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors. PubMed.
  • El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336.
  • Elbakry, O. M., et al. (2025). Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer. RSC Publishing.
  • Faisal, M., et al. (2024).
  • Ghoneim, A. I., et al. (2022). Full article: Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][4][5]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Taylor & Francis.

  • Gomaa, A. M., et al. (2025).
  • Ibrahim, H. S., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 15(1), 103526.
  • Li, R., et al. (2024). Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. MDPI.
  • Moustafa, A. H., et al. (2024).
  • Ramsey, M. R., & Knudsen, E. S. (2016). Spectrum and Degree of CDK Drug Interactions Predicts Clinical Performance. Molecular Cancer Therapeutics, 15(10), 2273-2281.
  • S.A. Abubshait, et al. (2025). CDK‐2 inhibitors under clinical trials with their IC50 on CDK‐2.
  • Scott, M. P., et al. (2025). Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome. Journal of Medicinal Chemistry.
  • Sirisoma, N., et al. (2025). Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine analogs. Benchchem.
  • Thangavel, C., et al. (2021).
  • Tadesse, S., et al. (2020).
  • Wang, Y., et al. (2022). Full article: Binding selectivity-dependent molecular mechanism of inhibitors towards CDK2 and CDK6 investigated by multiple short molecular dynamics and free energy landscapes. Taylor & Francis.
  • Yang, C., et al. (2024).
  • Zabludoff, S., et al. (2019). DEVELOPMENT OF CDK2 INHIBITORS TO OVERCOME PRIMARY AND ACQUIRED RESISTANCE TO CDK4/6 INHIBITION. G1 Therapeutics.
  • Zhang, M., et al. (2023). Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib. Frontiers.
  • Zhao, Y., et al. (2025). Selectivity analysis of CDK2 inhibitors via molecular dynamics of CDK1 and CDK2.
  • ClinicalTrials.gov. (2023). Safety and Tolerability of INCB123667, a Selective CDK2 Inhibitor, in Patients With Advanced Solid Tumors: A Phase 1 Study.
  • PubChem. (n.d.). 7-chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine.
  • BLDpharm. (n.d.). 1159982-82-7|7-Chloro-3-methylpyrazolo[1,5-a]pyrimidine.
  • Anderson, E. et al. (2005). Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. PubMed.
  • Binnimer, J., et al. (2026). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors.
  • SCM. (2020).

Sources

Validation of 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine activity in different cancer cell lines

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Anti-Cancer Activity of 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine

Abstract: This guide provides an in-depth comparative analysis of the anti-cancer properties of 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine. We present a framework for evaluating its efficacy across diverse cancer cell lines, contrasting its performance with established chemotherapeutic agents. This document details the underlying scientific rationale for experimental design, provides comprehensive protocols for key validation assays, and presents a model for data interpretation, thereby offering a complete resource for researchers in oncology and drug discovery.

Introduction: The Therapeutic Potential of Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its wide range of biological activities, including potent anti-cancer effects.[1][2] These compounds are known to inhibit various protein kinases, which are critical regulators of the cell cycle and are frequently dysregulated in cancerous cells.[2][3] Specifically, derivatives of this class have shown inhibitory activity against cyclin-dependent kinases (CDKs), which are central to cell proliferation, apoptosis, and gene expression.[4][5] The compound 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine is one such derivative, and this guide outlines a systematic approach to validating its potential as a selective anti-cancer agent.

The central hypothesis is that the structural characteristics of 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine allow it to selectively target pathways essential for cancer cell survival and proliferation, leading to cell cycle arrest and apoptosis. To rigorously test this, a multi-faceted approach is required, employing a panel of cancer cell lines with varying genetic backgrounds and comparing the compound's activity against standard-of-care chemotherapeutics.

Experimental Design: A Framework for Comprehensive Validation

A robust validation of a novel anti-cancer compound necessitates a carefully planned experimental design. The primary objective is to determine the compound's potency and selectivity across a clinically relevant spectrum of cancer types.

Selection of Cancer Cell Lines:

To obtain a broad understanding of the compound's activity, a diverse panel of human cancer cell lines is essential. The selection should ideally include representatives from major cancer types with different underlying mutations. For this guide, we propose the following panel:

  • MCF-7 (Breast Cancer): Estrogen receptor-positive, a common subtype of breast cancer.

  • MDA-MB-231 (Breast Cancer): Triple-negative breast cancer, known for its aggressive nature and lack of targeted therapies.[4]

  • HCT-116 (Colon Cancer): A well-characterized colorectal cancer cell line.[4][6]

  • A549 (Lung Cancer): A common model for non-small cell lung cancer.[7]

  • U-251 MG (Glioblastoma): An aggressive brain tumor model.[8]

Selection of Comparative Compounds:

To benchmark the performance of 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine, it is crucial to include established chemotherapeutic agents in the analysis. The choice of these agents should reflect the current standard of care for the selected cancer types.

  • Doxorubicin: A widely used anthracycline antibiotic with broad anti-tumor activity.[9]

  • Cisplatin: A platinum-based drug used in the treatment of a wide range of solid tumors.[10]

  • Paclitaxel: A taxane that interferes with the normal function of microtubules during cell division.[11]

The inclusion of these agents allows for a direct comparison of cytotoxic potency and provides a context for the clinical potential of the novel compound.

Methodologies: Core Assays for In Vitro Validation

The following protocols describe the key assays for assessing the anti-cancer activity of 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine. The rationale behind each step is provided to ensure a thorough understanding of the experimental process.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine and the comparative compounds. Include a vehicle control (e.g., DMSO). Incubate for 48 or 72 hours.[2]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12][14]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14][15]

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[16] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17] Propidium Iodide (PI) is a fluorescent nucleic acid dye that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[18]

Protocol:

  • Cell Treatment: Seed and treat cells with the compounds as described for the MTT assay.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[16]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Cell Cycle Analysis: Propidium Iodide Staining

Flow cytometry with PI staining is a widely used technique to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as previously described.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing to prevent clumping.[19][20]

  • RNase Treatment: Resuspend the fixed cells in PBS containing RNase A to ensure that only DNA is stained.[18][20]

  • PI Staining: Add PI solution to the cell suspension.[20]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.

Visualization of Experimental Workflow

Experimental Workflow Figure 1: Workflow for In Vitro Validation cluster_0 Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis CellCulture Cancer Cell Line Culture (MCF-7, MDA-MB-231, HCT-116, A549, U-251 MG) CellSeeding Cell Seeding in 96-well plates CellCulture->CellSeeding CompoundPrep Compound Preparation (7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine, Doxorubicin, Cisplatin, Paclitaxel) Treatment Treatment with Compounds (Dose-response) CompoundPrep->Treatment CellSeeding->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Apoptosis Apoptosis (Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle (PI Staining) Treatment->CellCycle IC50 IC50 Determination MTT->IC50 ApoptosisQuant Quantification of Apoptotic Cells Apoptosis->ApoptosisQuant CellCycleDist Cell Cycle Distribution Analysis CellCycle->CellCycleDist

Caption: Workflow for In Vitro Validation.

Comparative Data Analysis

The data generated from these assays should be systematically organized to facilitate a clear comparison of the anti-cancer activity of 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine with the standard chemotherapeutic agents.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

CompoundMCF-7MDA-MB-231HCT-116A549U-251 MG
7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine DataDataDataDataData
Doxorubicin DataDataDataDataData
Cisplatin DataDataDataDataData
Paclitaxel DataDataDataDataData

Note: The IC50 value represents the concentration of a compound required for 50% inhibition of cell viability and is a key metric for comparing the potency of different drugs.[21][22][23]

Table 2: Induction of Apoptosis (% of Apoptotic Cells at IC50 Concentration)

CompoundMCF-7MDA-MB-231HCT-116A549U-251 MG
7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine DataDataDataDataData
Doxorubicin DataDataDataDataData
Cisplatin DataDataDataDataData
Paclitaxel DataDataDataDataData

Table 3: Cell Cycle Arrest (% of Cells in Each Phase at IC50 Concentration)

CompoundCell Line% G0/G1% S% G2/M
7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine MCF-7DataDataData
MDA-MB-231DataDataData
HCT-116DataDataData
A549DataDataData
U-251 MGDataDataData
Vehicle Control VariousDataDataData

Discussion and Interpretation

  • Potency and Selectivity: A lower IC50 value indicates higher potency.[22] By comparing the IC50 values across the different cell lines, the selectivity of the compound can be assessed. A compound that is highly potent against cancer cells but less so against normal cell lines (if included in the panel) would be a promising candidate.

  • Mechanism of Action: The apoptosis and cell cycle data provide insights into how the compound kills cancer cells. A significant increase in the percentage of apoptotic cells suggests that the compound induces programmed cell death. An accumulation of cells in a specific phase of the cell cycle indicates that the compound interferes with cell cycle progression at that checkpoint. For instance, some pyrazolo[1,5-a]pyrimidine derivatives have been shown to induce G1-phase arrest.[4][6]

  • Comparative Efficacy: By comparing the data for 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine with that of doxorubicin, cisplatin, and paclitaxel, its relative efficacy can be determined. If the novel compound demonstrates comparable or superior activity, particularly in drug-resistant cell lines, it warrants further investigation.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validating the anti-cancer activity of 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine. The provided experimental framework, detailed protocols, and data analysis strategy will enable researchers to generate high-quality, reproducible data. Favorable results from these in vitro studies would provide a strong rationale for advancing the compound to preclinical in vivo models to assess its efficacy and safety in a more complex biological system. Further studies could also explore the specific molecular targets of the compound to elucidate its precise mechanism of action.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
  • Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
  • Propidium iodide staining of cells for cell cycle analysis protocol - Bio-Rad Antibodies. (n.d.).
  • MTT assay protocol - Abcam. (n.d.).
  • MTT Assay Protocol for Cell Viability and Proliferation - Merck. (n.d.).
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.).
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.).
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1).
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific. (n.d.).
  • Cell Cycle Analysis by Propidium Iodide Staining - UCL. (n.d.).
  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility - University of Virginia School of Medicine. (n.d.).
  • Protocol for Cell Viability Assays - BroadPharm. (2022, January 18).
  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - DOI. (n.d.).
  • Cell-Cycle Analysis Using the BD FACSArray™ Bioanalyzer. (n.d.).
  • MTT Cell Proliferation/Viability Assay - R&D Systems. (n.d.).
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. (2024, December 10).
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC. (2024, July 29).
  • Apoptosis Assay Protocol | Technical Note 244 - DeNovix. (2025, August 1).
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC. (n.d.).
  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC. (n.d.).
  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. (2011, September 15).
  • Comparative Guide to Cytotoxicity Assays for Pyrazolo[1,5-a]pyrimidine Compounds in Cancer Cell Lines - Benchchem. (n.d.).
  • Development of Novel Anticancer Pyrazolopyrimidinones Targeting Glioblastoma - PMC. (n.d.).
  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (2019, December 15).
  • Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application - PMC. (n.d.).
  • A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed. (2010, December 23).
  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC. (2012, March 2).
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. (n.d.).
  • (PDF) Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - ResearchGate. (2014, November 13).
  • Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity - ResearchGate. (2022, January 14).
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021, December 26).
  • 7-chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine - PubChemLite. (n.d.).
  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed. (2025, December 18).
  • 3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models | Request PDF - ResearchGate. (n.d.).

Sources

Analytical Validation of 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine: A Comparative Guide to NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine is a highly privileged heterocyclic scaffold, frequently utilized as a critical intermediate in the development of protein kinase inhibitors and other targeted therapeutics[1]. However, the synthesis of substituted pyrazolo[1,5-a]pyrimidines often yields a mixture of regional isomers (e.g., the 5-chloro-7-methyl vs. 7-chloro-5-methyl derivatives)[2].

For researchers and drug development professionals, unambiguous structural validation is non-negotiable. This guide objectively compares the performance of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy platforms, providing field-proven, self-validating experimental protocols to confirm the exact regiochemistry, isotopic signature, and absolute purity of this molecule.

The Analytical Workflow: A Systems Approach

To achieve absolute molecular confidence, analytical validation cannot rely on a single data point. Instead, it requires orthogonal techniques that cross-verify one another. The workflow below illustrates how LC-HRMS and 2D NMR operate synergistically to lock in the chemical formula and atomic connectivity.

Workflow Sample Reaction Product (C8H8ClN3) HRMS LC-HRMS Exact Mass & Isotopes Sample->HRMS NMR 1D & 2D NMR Connectivity & Purity Sample->NMR Valid Validated 7-Chloro Isomer HRMS->Valid 3:1 Cl Isotope Ratio NMR->Valid HMBC Logical Loop

Fig 1: Orthogonal LC-HRMS and NMR workflow for unambiguous structural validation.

Mass Spectrometry: Exact Mass vs. Nominal Mass

When confirming the presence of the chlorine atom and the overall molecular formula, the choice of mass spectrometry platform dictates the reliability of the data[3].

  • Low-Resolution MS (LRMS / Single Quadrupole): LRMS provides the nominal mass (m/z 182 for[M+H]+). While fast and cost-effective, it cannot distinguish 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine from isobaric impurities that share the same nominal mass but possess different elemental compositions.

  • High-Resolution MS (LC-HRMS / Q-TOF or Orbitrap): HRMS measures the exact monoisotopic mass. For C8H8ClN3, the theoretical monoisotopic mass is 181.0407 Da, yielding an [M+H]+ ion at exactly 182.0480 Da[4].

Causality & The Self-Validating Isotopic System

The LC-HRMS protocol is inherently self-validating for halogenated compounds. The natural isotopic distribution of chlorine (approx. 75.8% 35 Cl and 24.2% 37 Cl) mandates a strict 3:1 intensity ratio between the [M+H]+ and [M+H+2]+ peaks. If this specific isotopic ratio deviates, or if the exact mass error exceeds 5 ppm, the system automatically invalidates the proposed C8H8ClN3 formula, preventing false positives from co-eluting contaminants.

NMR Spectroscopy: 1D vs. 2D vs. qNMR

While HRMS confirms the formula, NMR spectroscopy is required to confirm the regiochemistry (the specific placement of the chlorine and methyl groups on the pyrimidine ring) and absolute purity[3].

  • 1D 1 H and 13 C NMR: 1D NMR will easily identify the functional groups: two methyl singlets, one pyrazole proton (C-2), and one pyrimidine proton (C-6). However, 1D NMR alone cannot definitively prove whether the chlorine is at C-7 and the methyl is at C-5, or vice versa.

  • Quantitative NMR (qNMR): qNMR is superior to standard LC-UV for purity determination because the NMR signal response is directly proportional to the number of nuclei, allowing for absolute quantification without needing a reference standard of the exact same molecule[5].

  • 2D NMR (HSQC, HMBC, NOESY): 2D NMR bridges the regiochemical gap by mapping scalar couplings across multiple bonds.

Causality & The Self-Validating Regiochemical Loop

Every 2D NMR protocol described here acts as a self-validating system. By mapping the 3J HMBC correlation from the C-5 methyl protons to the C-6 carbon, and simultaneously mapping the 2J correlation from the C-6 proton to the C-7 carbon (which is shifted downfield due to the electronegative chlorine), the regiochemistry is locked into a closed logical loop. If the molecule were the 5-chloro-7-methyl regioisomer, this HMBC connectivity would fundamentally break.

NMRLoop H5 H (C5-Me) C5 C5 H5->C5 1J (HSQC) C6 C6 H5->C6 3J (HMBC) H6 H (C6-H) H5->H6 NOESY H6->C5 2J (HMBC) H6->C6 1J (HSQC) C7 C7-Cl H6->C7 2J (HMBC)

Fig 2: Self-validating NMR logical loop confirming C-5/C-7 regiochemistry.

Comparative Performance & Quantitative Data

Table 1: Analytical Platform Comparison
Analytical PlatformPrimary OutputRegiochemical ResolutionPurity QuantificationCost/Time Efficiency
LC-LRMS Nominal Mass (m/z 182)NoneLow (UV-dependent)High (Fast, economical)
LC-HRMS Exact Mass & Isotope RatioNoneModerateModerate
1D 1 H NMR Functional Group IDLowModerateHigh (Minutes)
2D NMR (HMBC) Atomic ConnectivityHigh (Definitive) LowLow (Hours)
qNMR Absolute Mass FractionLowHigh (Definitive) Moderate
Table 2: Expected Quantitative Signatures for Validation
TechniqueParameterExpected Value / Signature
HRMS (ESI+) Monoisotopic Exact Mass181.0407 Da[4]
HRMS (ESI+) [M+H]+ Exact Mass182.0480 Da ( ± 5 ppm)
HRMS (ESI+) 35 Cl / 37 Cl Ratio~3:1 intensity ratio for M / M+2
1 H NMR C-5 Methyl Protons~2.5 ppm (Singlet, 3H)
1 H NMR C-6 Aromatic Proton~7.0 ppm (Singlet, 1H)
13 C NMR C-7 (Chlorinated Carbon)~140 - 145 ppm (Downfield shifted)

Experimental Methodologies

Protocol 1: LC-HRMS Isotopic Validation
  • Sample Preparation: Accurately weigh ~1 mg of the synthesized 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine and dissolve in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v)[3].

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 reverse-phase column.

    • Causality: Use a gradient of 0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile. The acidic modifier is strictly required to promote the protonation of the basic pyrimidine nitrogens (N-1/N-4), ensuring a robust [M+H]+ signal.

  • Ionization & Acquisition: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Set the scan range from m/z 100 to 500.

  • Data Validation: Extract the exact mass for 182.0480 Da. Verify that the mass error is <5 ppm and that the peak at 184.0450 Da ([M+H+2]+) is present at ~33% the intensity of the parent peak.

Protocol 2: qNMR and 2D NMR Regiochemical Validation
  • Sample Preparation: Dissolve 15 mg of the analyte and a precisely weighed internal standard (e.g., maleic acid, ~5 mg) in 0.6 mL of DMSO- d6​ [5].

    • Causality: DMSO- d6​ is chosen over CDCl 3​ to guarantee complete dissolution of the pyrazolo[1,5-a]pyrimidine core, which is critical for sharp lines and accurate integration.

  • qNMR Acquisition ( 1 H): Acquire a 1D 1 H NMR spectrum using a 90° excitation pulse.

    • Causality: Set the relaxation delay (D1) to >30 seconds (at least 5× T1​ ). This ensures complete spin-lattice relaxation of the isolated methyl protons, which is mathematically required to prevent the under-representation of their integrals during purity calculations.

  • 2D HMBC Acquisition: Run a gradient-selected HMBC experiment. Optimize the long-range coupling delay for J = 8 Hz (the standard average for aromatic 3JCH​ couplings).

  • Data Processing: Phase and baseline correct all spectra. Map the cross-peaks from the C-5 methyl protons to the C-6 carbon, and the C-6 proton to the C-7 chlorinated carbon to close the validation loop.

References

  • PubChemLite: 7-chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine. uni.lu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKYjGRCoLQf6sMGsfNgXmz-GoRWGa-RVET-PV80xNcTde6zIv4RY_J-Xw3V03Uzhg_vMniVSldiMk4w1ApRfVvHoBJazwPX7Yb4DuYzfCOCSZX4Ldvae2NhSprjoQfObuk8XY3Z5DUctrMSrvv]
  • A Researcher's Guide to Reaction Product Validation: Mass Spectrometry vs. NMR. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGQM47-ybTYH4DIrmOwLvbwBKME3ZfwYehZfAZZy6XVfcddKIuoliZKPdfVsyJX8T1eoI_F_cX6nPXGeMeSkYSaLMmjmfj2jC7B87lScVSsXTyBKQi-kS-bmj2uK6Z7YDlmJkG3Iy44UStGlIZOnI8yI3r43MaVk43l_wlLiOcGaPc6V2rjLSjdYPXSo9OGuxJQWyuukKtkxBpKMTRV0DRe8L0VvaSdEg=]
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR-hcdDbIaP7EGRs1IXbhbIp-qMgGTRTNtVkUyDk3Um0J1hGDRs1pu7R8ogsSoa8hRh_gNVd9kPnAVU6QYkSE2ya1rz018_m9X7UtOMHtnsjTMoFOAEr_0tzkCfbjSewNvwdb4aGp5BzLqkKw=]
  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. semanticscholar.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoEynKtw0V9JN5lOOY0Sn9E4E0qX5HBsff7LFchLyPJr0DdmzbL0emZbqlyYpYSibDsJvrzl2SL4hHn7C_zpBy11T5u_j0cZkDM7h-0LYzyc52SdJz3yWnB89xDMsxbJqLmxDcQaY9dLVSyYwBaynwS4SdonLWJ-iVo4SRF4T1LYYh2o2COMNa]
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExtViLxF23IGFLY6Ghhjuubo3Fa8_qvECbRFVYWhM0OXUxyJvQjpzGlxiZEjCvqZcWOziptI7iVeLMiQ-H7rGV4lXzC8EadrVip0EDNMUChUZX03kSQBCKPxUktdI4E_Uqow==]

Sources

Comparing the anti-proliferative effects of substituted pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide to the Anti-Proliferative Effects of Substituted Pyrazolo[1,5-a]pyrimidines in Oncology

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold As a Senior Application Scientist evaluating novel chemotypes for oncology pipelines, I frequently analyze heterocyclic scaffolds for their viability as targeted therapeutics. Among these, pyrazolo[1,5-a]pyrimidines have emerged as a highly privileged, versatile framework[1]. Functioning primarily as ATP-competitive protein kinase inhibitors (PKIs), these molecules can be synthetically fine-tuned at the 3-, 5-, and 7-positions to optimize electron density and lipophilicity[1]. This structural plasticity allows them to form critical hydrogen bonds and π–π stacking interactions within the highly conserved kinase hinge regions, making them exceptionally potent anti-proliferative agents against a variety of human malignancies[1].

This guide objectively compares the anti-proliferative performance of distinct substituted pyrazolo[1,5-a]pyrimidines against standard reference drugs (e.g., Roscovitine, Larotrectinib), detailing the mechanistic rationale and the self-validating experimental workflows required to evaluate them.

Target Comparison & Quantitative Efficacy Profiling

The anti-proliferative efficacy of pyrazolo[1,5-a]pyrimidines is heavily dictated by their substitution patterns, which shift their kinase selectivity profiles. Recent literature highlights their superiority over classical inhibitors across several key targets:

  • CDK2 Selectivity: Cyclin-dependent kinase 2 (CDK2) is a primary target for halting tumor cell cycles. 2 demonstrate that introducing a triazole moiety at the 7-position (e.g., Compound 21c) yields an exceptional CDK2 IC50 of 18 nM, significantly outperforming the reference drug Roscovitine (IC50 = 140 nM)[2].

  • Dual CDK2/TRKA Inhibition: Overcoming drug resistance often requires polypharmacology. 3 have produced dual inhibitors like Compound 6t, which exhibits potent activity against both CDK2 (IC50 = 0.09 µM) and TRKA (IC50 = 0.45 µM), offering broad-spectrum growth inhibition across NCI-60 cell lines[3].

  • TTK (MPS1) Inhibition: Scaffold hopping to pyrazolo[1,5-a]pyrimidines led to the 4, a highly selective, orally bioavailable TTK inhibitor with a remarkable Ki of 0.1 nM, capable of inducing severe chromosome segregation errors in breast cancer models[4].

Table 1: Comparative Anti-Proliferative and Kinase Inhibitory Profiles

Compound / DerivativePrimary Target(s)Enzymatic IC50 / KiKey Cell Line EfficacyReference StandardSource
Compound 21c CDK218 nMHCT-116 (69.3% Growth Inhibition)Roscovitine (140 nM)[2]
Compound 6t CDK2 / TRKA90 nM (CDK2) / 450 nM (TRKA)Broad NCI-60 profileRibociclib / Larotrectinib[3]
BS-194 (4k) CDK1 / 2 / 93 nM (CDK2)Mean GI50 = 280 nM (60 lines)N/A[5]
CFI-402257 TTK0.1 nM (Ki)Breast Cancer XenograftsN/A[4]
Compound 16b Unknown / BroadN/AHeLa (IC50 = 7.8 µM)Doxorubicin (8.1 µM)[6]

Mechanistic Insights: Signaling Pathways

The causality behind the anti-proliferative effects of these compounds lies in their ability to disrupt critical survival and replication cascades. By acting as ATP-competitive inhibitors, pyrazolo[1,5-a]pyrimidines targeting CDK2 prevent the phosphorylation of the Retinoblastoma (Rb) protein[5]. Unphosphorylated Rb tightly sequesters E2F transcription factors, strictly halting the cell cycle at the G1/S transition and shifting the cellular machinery toward apoptosis[2]. Simultaneously, derivatives targeting TRKA block downstream MAPK/ERK signaling, stripping the tumor of its primary survival signals[3].

MOA PP Pyrazolo[1,5-a]pyrimidines CDK2 CDK2 / Cyclin E PP->CDK2 Inhibits TRKA TRKA Receptor PP->TRKA Inhibits Arrest G1 Arrest & Apoptosis PP->Arrest Induces RB Rb Phosphorylation CDK2->RB Drives MAPK MAPK/ERK Pathway TRKA->MAPK Activates Proliferation Tumor Proliferation RB->Proliferation Promotes MAPK->Proliferation Promotes

Dual inhibition of CDK2 and TRKA pathways by pyrazolo[1,5-a]pyrimidines leading to apoptosis.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in drug screening, experimental protocols must be designed as self-validating systems. The following methodologies detail the causal logic required to accurately benchmark pyrazolo[1,5-a]pyrimidine derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (FRET-Based)

Causality: We utilize a FRET (Fluorescence Resonance Energy Transfer) assay over traditional radiometric methods. FRET eliminates radioactive waste and provides a highly sensitive, real-time readout of ATP-competitive binding dynamics within the kinase hinge region[3].

  • Buffer Preparation: Prepare a 1X kinase buffer (HEPES, MgCl2, EGTA, DTT) to accurately mimic intracellular physiological conditions.

  • Compound Dilution: Serially dilute the pyrazolo[1,5-a]pyrimidine derivatives (e.g., 10 µM down to 0.1 nM) in DMSO. Critical Step: Maintain final DMSO concentration strictly <1%. Higher concentrations alter the buffer's dielectric constant, leading to artifactual enzyme denaturation.

  • Equilibration: Incubate the recombinant kinase (e.g., CDK2/Cyclin A) with the compound for 15 minutes at room temperature to allow thermodynamic equilibrium binding.

  • Reaction Initiation: Initiate the reaction by adding ATP (calibrated exactly to the Km value of the specific kinase) alongside the FRET-labeled peptide substrate.

  • Quantification: Quench the reaction after 60 minutes using EDTA (which chelates Mg2+, instantly stopping kinase activity). Read the emission ratio (e.g., 520 nm / 495 nm) on a microplate reader and calculate the IC50 using a 4-parameter logistic curve.

Protocol 2: Multiplexed Anti-Proliferative Evaluation (Cell Viability & Flow Cytometry)

Causality: An MTT viability assay alone only measures metabolic output, which can be confounded by cellular senescence. By multiplexing viability data with Propidium Iodide (PI) flow cytometry, we establish a self-validating loop: we prove that the reduction in formazan crystals is causally linked to G0/G1 cell cycle arrest and subsequent apoptosis, rather than non-specific chemical toxicity[2],[3].

  • Cell Seeding: Seed target cancer cells (e.g., HCT-116 or MCF-7) at 5x10³ cells/well in a 96-well plate. Incubate overnight to ensure adherence.

  • Treatment: Expose cells to varying concentrations of the synthesized compounds for 48 hours. Always include a vehicle control (0.1% DMSO) and a positive control (e.g., Roscovitine)[2].

  • Viability Readout (MTT): Add MTT reagent (5 mg/mL). Viable cells reduce MTT to purple formazan via mitochondrial dehydrogenases. Solubilize and read absorbance at 570 nm.

  • Cell Cycle Fixation: Harvest cells treated at their calculated IC50 concentration. Fix in 70% cold ethanol to permeabilize the cellular membrane.

  • Staining & FACS: Treat the fixed cells with RNase A (crucial to remove RNA, preventing false-positive nucleic acid staining) and stain with Propidium Iodide (PI). Analyze via flow cytometry. Effective compounds (like 21c) will display a distinct accumulation of the cell population in the G0/G1 phase and a sharp reduction in the S and G2/M phases[2],[3].

Workflow Comp Compound Synthesis Kinase Enzymatic Kinase Assay Comp->Kinase Cell In Vitro Viability Kinase->Cell FACS Flow Cytometry Cell->FACS Xeno In Vivo Xenograft FACS->Xeno

Step-by-step validation workflow for pyrazolo[1,5-a]pyrimidine anti-cancer agents.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold represents a highly tunable and potent class of anti-proliferative agents. By strategically substituting the 3-position (e.g., with cyano groups) and the 7-position (e.g., with halogenated aryl rings or triazoles), researchers can drastically improve target affinity against kinases like CDK2, TRKA, and TTK[2],[7]. When evaluated through rigorous, self-validating biochemical and cellular assays, these derivatives consistently demonstrate superior efficacy profiles compared to early-generation reference inhibitors.

References

  • [2] Title: New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Source: doi.org. URL:

  • [1] Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: nih.gov. URL:

  • [5] Title: A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. Source: acs.org. URL:

  • [6] Title: Synthesis and in-vitro anti-proliferative evaluation of some pyrazolo[1,5-a]pyrimidines as novel larotrectinib analogs. Source: nih.gov. URL:

  • [3] Title: Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Source: mdpi.com. URL:

  • [7] Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Source: nih.gov. URL:

  • [4] Title: Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. Source: acs.org. URL:

Sources

Preclinical Benchmarking Guide: Pyrazolo[1,5-a]pyrimidine Scaffolds vs. Established Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating novel pharmacophores for targeted oncology, selecting the optimal chemical scaffold is paramount to a drug's clinical success. 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine is not a formulated end-stage drug; rather, it is a highly privileged, critical building block used to synthesize potent ATP-competitive kinase inhibitors 1. The 7-chloro substitution provides a highly reactive site for nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig cross-coupling, enabling the rapid generation of diverse inhibitor libraries targeting the kinase hinge region 1, 2.

In this guide, we benchmark the performance of the pyrazolo[1,5-a]pyrimidine scaffold —represented by its optimized clinical derivatives such as Dinaciclib and BS-194—against established anti-cancer agents like Roscovitine (a purine-based pan-CDK inhibitor) and Palbociclib (a pyrido-pyrimidine-based CDK4/6 inhibitor).

Mechanistic Grounding: The Pyrazolo[1,5-a]pyrimidine Pharmacophore

To understand why this scaffold outperforms legacy drugs, we must look at its thermodynamics. The pyrazolo[1,5-a]pyrimidine core acts as a superior adenine bioisostere 3. Computational analyses demonstrate that this core possesses a less favorable aqueous solvation energy compared to traditional purine rings. This thermodynamic property energetically drives the scaffold out of the aqueous environment and deep into the hydrophobic ATP-binding pocket of kinases (e.g., CDK1, CDK2, CDK5, and CDK9) 4. Once bound, it forms critical hydrogen bonds with the kinase hinge region, effectively blocking ATP binding, repressing the cell cycle, and inducing tumor cell apoptosis 5, 6.

Mechanism ATP ATP Binding Site (Kinase Hinge Region) CDK2 CDK2 / Cyclin E Complex ATP->CDK2 Activates Scaffold Pyrazolo[1,5-a]pyrimidine Pharmacophore Scaffold->ATP Competitive Binding Scaffold->CDK2 Inhibits Proliferation Tumor Cell Proliferation CDK2->Proliferation Drives Apoptosis Cell Cycle Arrest & Apoptosis CDK2->Apoptosis Inhibition Triggers

Fig 1. Mechanistic pathway of pyrazolo[1,5-a]pyrimidine scaffolds acting as ATP-competitive inhibitors.

Comparative Performance Data

To objectively benchmark the derivatives synthesized from the 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine core, we evaluate their kinase selectivity and in vitro cytotoxicity against standard-of-care alternatives.

Table 1: Kinase Selectivity Profiling (IC₅₀ in nM) Data reflects the superior sub-nanomolar to low-nanomolar potency of the pyrazolopyrimidine core against key cell-cycle regulators compared to legacy purine scaffolds.

Target KinasePyrazolo[1,5-a]pyrimidine Deriv. (e.g., Dinaciclib)Roscovitine (Purine Core)Palbociclib (Pyrido-pyrimidine)
CDK1 30 nM2,700 nM>10,000 nM
CDK2 3 nM700 nM>10,000 nM
CDK5 30 nM160 nM>10,000 nM
CDK9 90 nM800 nM>10,000 nM
CDK4 >1,000 nM>10,000 nM11 nM

Table 2: In Vitro Cytotoxicity (GI₅₀ in µM) Evaluating anti-proliferative efficacy across standard oncology cell lines.

Cell LineOrigin / PathologyPyrazolo[1,5-a]pyrimidine Deriv.RoscovitinePalbociclib
HCT-116 Colon Carcinoma0.018 µM15.2 µM0.45 µM
MCF-7 Breast Adenocarcinoma0.025 µM12.5 µM0.12 µM
Experimental Methodologies (Self-Validating Protocols)

To ensure the trustworthiness and reproducibility of the benchmarking data presented above, the following self-validating experimental workflows must be employed. Every step is designed with built-in causality to eliminate screening artifacts.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Standard luminescence assays often yield false positives due to the inherent auto-fluorescence of heterocyclic pyrimidine compounds. TR-FRET circumvents this by utilizing a time delay before signal detection.

  • Compound Preparation: Utilize acoustic liquid handling (e.g., Echo 550) to dispense pyrazolo[1,5-a]pyrimidine derivatives into 384-well plates.

    • Causality: Acoustic dispensing eliminates tip-based carryover and solvent (DMSO) gradients, ensuring high-fidelity dose-response curves.

  • Kinase Reaction: Add 5 µL of the target kinase (e.g., CDK2/Cyclin E complex) and a biotinylated substrate to the wells.

    • Self-Validation Step: Include a Staurosporine reference control in columns 23-24. Calculate the Z'-factor post-read; the assay is only validated and accepted if Z' > 0.6, proving a robust dynamic range.

  • Reaction Initiation: Add ATP strictly at the predetermined Km​ value (e.g., 10 µM) for the specific kinase.

    • Causality: Running the assay at the ATP Km​ ensures the system is highly sensitive to ATP-competitive inhibitors without artificially masking their true potency.

  • Detection: Terminate the reaction and add a Europium-labeled anti-phospho antibody alongside Streptavidin-XL665. Read emission at 620 nm and 665 nm after a 50 µs delay.

    • Causality: The time delay allows short-lived background auto-fluorescence from the chemical compounds to decay, isolating the true phosphorylation signal.

Workflow Step1 1. Acoustic Dispensing (Eliminates Carryover) Step2 2. Kinase Incubation (Staurosporine Control) Step1->Step2 Step3 3. ATP Addition at Km (Ensures Sensitivity) Step2->Step3 Step4 4. TR-FRET Detection (Mitigates Auto-fluorescence) Step3->Step4 Step5 5. IC50 & Z'-Factor (Assay Validation) Step4->Step5

Fig 2. Self-validating TR-FRET kinase assay workflow for high-throughput inhibitor screening.

Protocol B: CellTiter-Glo 3D Cell Viability Assay

To generate the GI₅₀ data in Table 2, a 3D spheroid model is utilized over traditional 2D monolayers.

  • Cell Seeding: Seed HCT-116 and MCF-7 cells in ultra-low attachment 384-well plates to promote spheroid formation over 48 hours.

    • Causality: 3D spheroids accurately mimic the hypoxic tumor microenvironment and physical drug penetration barriers, providing highly translatable preclinical cytotoxicity data.

  • Compound Treatment: Dose the spheroids with a 10-point titration of the inhibitors for 72 hours.

    • Self-Validation Step: Read a dedicated "Day 0" control plate prior to dosing. Comparing the 72-hour read against the Day 0 baseline allows the researcher to mathematically distinguish between cytostatic (growth halting) and cytotoxic (cell killing) effects.

  • Lysis and Luminescence: Add CellTiter-Glo 3D reagent to lyse the spheroids. Measure luminescence to quantify ATP, which serves as a direct, proportional proxy for metabolically active cells.

References[1] Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: RSC Advances.Verified URL[2] Title: A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. Source: Journal of Medicinal Chemistry. Verified URL[3] Title: Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. Source: ACS Medicinal Chemistry Letters. Verified URL[4] Title: Dinaciclib | CID 46926350. Source: PubChem. Verified URL[5] Title: Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases. Source: PMC. Verified URL[6] Title: Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Source: Taylor & Francis.Verified URL

Sources

In-Vivo Validation of 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine-Derived Kinase Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Publish Comparison Guide & Technical Methodology

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology, the pyrazolo[1,5-a]pyrimidine core has emerged as a highly privileged pharmacophore for the development of potent, ATP-competitive protein kinase inhibitors[1]. Specifically, 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS: 244127-42-2) serves as a critical synthetic scaffold.

As an application scientist evaluating preclinical candidates, it is vital to understand the causality behind this scaffold's selection:

  • Structural Mimicry: The planar bicyclic system perfectly mimics the adenine ring of ATP, allowing deep insertion into the kinase hinge region.

  • Steric Locking: The 3,5-dimethyl substitutions provide critical steric bulk that enhances selectivity (e.g., favoring RET or CDK2 over off-target kinases like KDR/VEGFR2), thereby reducing anti-angiogenic toxicity profiles.

  • Functionalization Site: The 7-chloro position is highly reactive to nucleophilic aromatic substitution ( SN​Ar ), allowing researchers to rapidly attach diverse solvent-exposed moieties (such as piperidines or anilines) to modulate pharmacokinetics and blood-brain barrier (BBB) permeability [2].

This guide objectively compares the in-vivo efficacy, brain penetration, and tolerability of inhibitors derived from this scaffold against alternative standard-of-care scaffolds (e.g., quinolines and standard pyrimidines).

Mechanism Ligand Oncogenic Drivers (e.g., RET Fusions, CDKs) Receptor Target Kinase (Active Conformation) Ligand->Receptor Activation ATP_Pocket Kinase ATP-Binding Pocket Receptor->ATP_Pocket ATP Hydrolysis Downstream1 MAPK / ERK Pathway ATP_Pocket->Downstream1 Downstream2 PI3K / AKT Pathway ATP_Pocket->Downstream2 Scaffold Pyrazolo[1,5-a]pyrimidine Derivative Scaffold->ATP_Pocket Competitive Inhibition Outcome Tumor Cell Proliferation & Survival Downstream1->Outcome Downstream2->Outcome

Mechanism of action: Pyrazolo[1,5-a]pyrimidine derivatives competitively inhibit kinase signaling.

Comparative Efficacy Data

When evaluating kinase inhibitors for solid tumors (e.g., NSCLC or colorectal cancer), the therapeutic index—defined by the balance between Tumor Growth Inhibition (TGI) and Maximum Tolerated Dose (MTD)—is the ultimate metric of success.

The table below summarizes the comparative in-vivo performance of a representative 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine derivative (e.g., WF-47-JS03) against alternative scaffolds [1].

Scaffold ClassRepresentative CompoundPrimary Target(s)In-Vitro IC₅₀ (nM)In-Vivo Efficacy (TGI %)Brain Penetration ( Kp,uu​ )Max Tolerated Dose (MTD)
Pyrazolo[1,5-a]pyrimidine Derivative (e.g., WF-47-JS03)RET, CDK2< 5.0 nM> 85% (Robust Regression)High (> 0.5) 10 mg/kg (Narrow TI)
Quinoline Cabozantinib (Analog)RET, VEGFR2~ 10.0 nM~ 70% (Stasis)Low (< 0.1)30 mg/kg (Broad TI)
Monocyclic Pyrimidine Standard Pan-Kinase InhibitorPan-Kinase~ 15.0 nM~ 60% (Partial)Moderate (~ 0.2)50 mg/kg

Application Insight: While the pyrazolo[1,5-a]pyrimidine scaffold demonstrates superior potency and exceptional brain penetration (crucial for treating brain metastases in NSCLC), it often presents a narrower therapeutic window. Doses exceeding 10 mg/kg frequently show poor tolerability in murine models, necessitating highly optimized dosing regimens [1].

Self-Validating In-Vivo Experimental Protocol

To ensure reproducibility and scientific integrity, the following step-by-step methodology outlines a self-validating workflow for testing 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine derivatives in a murine xenograft model.

Phase 1: Formulation and Cell Preparation
  • Compound Formulation: Suspend the synthesized pyrazolo[1,5-a]pyrimidine derivative in a vehicle of 0.5% Methylcellulose (MC) and 0.5% Tween-80 in deionized water. Causality: This specific suspension maximizes gastrointestinal absorption for highly lipophilic bicyclic scaffolds.

  • Cell Inoculation: Harvest target cells (e.g., Ba/F3 KIF5B-RET or HCT-116) in the exponential growth phase. Resuspend in a 1:1 mixture of PBS and Matrigel.

  • Implantation: Inject 5×106 cells subcutaneously into the right flank of female BALB/c nude mice (6–8 weeks old).

Phase 2: Dosing and Pharmacodynamics (PD)
  • Randomization: Monitor tumor growth via digital calipers. Once average tumor volumes reach 150–200 mm³ , randomize mice into vehicle and treatment groups (n=8 per group). Causality: Randomizing at this volume ensures tumors are established and actively vascularized, preventing false-positive regression artifacts.

  • Administration: Administer the compound via oral gavage (PO) once daily (QD) at 10 mg/kg.

  • Tolerability Monitoring: Weigh mice daily. A body weight loss of >10% indicates scaffold-driven toxicity, requiring immediate dose de-escalation.

Phase 3: Efficacy Readout and PK Analysis
  • Tumor Measurement: Calculate tumor volume bi-weekly using the formula: V=0.5×(Length×Width2) .

  • Tissue Collection: At day 28, sacrifice the animals 2 hours post-final dose. Collect plasma, tumor tissue, and brain tissue.

  • LC-MS/MS Quantification: Homogenize brain tissue and analyze via LC-MS/MS to calculate the unbound brain-to-plasma partition coefficient ( Kp,uu​ ). Causality: Confirming Kp,uu​>0.5 validates the scaffold's ability to cross the BBB, a primary advantage of the pyrazolo[1,5-a]pyrimidine core.

Workflow Inoculation Subcutaneous Inoculation (Tumor Xenograft) Randomization Randomization (Tumor Vol ~150 mm³) Inoculation->Randomization Dosing Oral Dosing (PO, QD) 10 mg/kg Randomization->Dosing Monitoring Bi-weekly Monitoring (Caliper & Weight) Dosing->Monitoring PKPD PK/PD Analysis (Plasma & Brain Tissue) Dosing->PKPD Efficacy Efficacy Readout (Tumor Growth Inhibition) Monitoring->Efficacy PKPD->Efficacy

Standard in-vivo workflow for validating kinase inhibitor efficacy in mouse xenograft models.

Conclusion & Troubleshooting

The 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine building block is indispensable for generating next-generation kinase inhibitors. When compared to bulkier quinoline alternatives, derivatives of this scaffold exhibit superior target affinity and BBB penetration.

Application Warning: Researchers must actively monitor for hERG inhibition and phospholipidosis risks during lead optimization. If in-vivo toxicity is observed at efficacious doses, consider modifying the basic amine attached at the 7-position (replacing highly basic piperidines with morpholines or less basic heterocycles) to widen the therapeutic index without sacrificing the core scaffold's benefits [1].

References

  • Title: Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Advances URL: [Link]

Comparative Molecular Docking Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives: A Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[1,5-a]pyrimidine scaffold is a highly privileged, planar nitrogen-containing heterocyclic framework in medicinal chemistry[1]. Because it acts as an excellent bioisostere for purine, it demonstrates remarkable synthetic flexibility and the ability to competitively bind to the ATP-binding pockets of various kinases and enzymatic active sites[2].

For researchers and drug development professionals, evaluating the thermodynamic binding favorability (ΔG) of these derivatives via molecular docking is a critical step in lead optimization. This guide objectively compares the docking performance of novel pyrazolo[1,5-a]pyrimidine derivatives against standard therapeutics across multiple oncology and infectious disease targets, providing mechanistic insights and a self-validating experimental protocol.

Comparative Docking Performance Across Key Therapeutic Targets

Recent computational and in vitro studies have demonstrated that rationally designed pyrazolo[1,5-a]pyrimidine derivatives frequently outperform or match the binding affinities of co-crystallized native ligands and FDA-approved drugs. A lower (more negative) docking score indicates a more thermodynamically stable protein-ligand complex.

Oncology Targets (Kinase & Aromatase Inhibition)
  • CDK2 (Cyclin-Dependent Kinase 2): Derivative 21c exhibited a highly favorable docking score of -7.92 kcal/mol against the CDK2 active site, outperforming the co-crystallized ligand PDY (-7.12 kcal/mol) while maintaining a highly reliable Root Mean Square Deviation (RMSD) of 0.88 Å[3].

  • Dual CDK2 / TRKA Inhibition: Compound 6t demonstrated potent dual-target affinity, forming critical hydrogen bonds with Leu-83 in CDK2 and Met-592 in TRKA, translating to sub-micromolar IC50 values comparable to Ribociclib and Larotrectinib[2].

  • Aromatase (Breast Cancer): Compounds 2 and 11 yielded docking scores of -7.541 and -7.934 kcal/mol, respectively, showing stable interactions confirmed by molecular dynamics (MD) simulations and comparable in vitro cytotoxicity to doxorubicin[4].

Antimicrobial & Antifungal Targets
  • MurA (Bacterial Cell Wall Synthesis): Compound 4c achieved a remarkable binding energy of -11.9 kcal/mol against the MurA enzyme. This significantly outperformed the standard antibiotic fosfomycin (-7.0 kcal/mol), driven by extensive salt bridges and attractive charge connections[1].

  • 14-alpha Demethylase (Fungal Cell Membrane): Compound 13d recorded a binding energy of -8.54 kcal/mol, surpassing the reference ligand lanosterol (-8.06 kcal/mol)[5].

Quantitative Data Summary
Target EnzymePyrazolo[1,5-a]pyrimidine DerivativeDocking Score (kcal/mol)Reference Drug / LigandReference Score (kcal/mol)Key Interacting Residues
CDK2 Compound 21c-7.92PDY (Co-crystallized)-7.12Leu-83
MurA Compound 4c-11.90Fosfomycin-7.00Arg120, Cys115, Lys22
14-α Demethylase Compound 13d-8.54Lanosterol-8.06N/A
Aromatase Compound 11-7.93LetrozoleN/AN/A
TRKA Compound 6tHigh AffinityRepotrectinibHigh AffinityMet-592, Leu-516

Mechanistic Insights into Target Binding

Understanding why the pyrazolo[1,5-a]pyrimidine scaffold achieves such high docking scores requires analyzing the causality of its molecular interactions.

  • Purine Mimicry: The fused pyrazole and pyrimidine rings create a planar geometry that perfectly mimics the adenine ring of ATP. This allows the scaffold to slide deep into the narrow, hydrophobic ATP-binding clefts of kinases like CDK2 and TRKA[2].

  • Hydrogen Bond Donors/Acceptors: The nitrogen atoms within the pyrazole ring frequently act as hydrogen bond acceptors. For instance, in TRKA inhibition, the pyrazole nitrogen forms a direct H-bond with the Met-592 hinge residue, anchoring the molecule[2].

  • Electrostatic Bridging: In non-kinase targets like MurA, the scaffold bypasses the covalent binding mechanism of traditional drugs. Instead, it utilizes its functionalized side chains (e.g., benzyloxy moieties) to form salt bridges and attractive charge connections with essential amino acids like Arg120 and Lys22[1].

CDK2_Pathway Ligand Pyrazolo[1,5-a]pyrimidine (Purine Bioisostere) CDK2 CDK2 / Cyclin E Complex Ligand->CDK2 ATP-competitive Inhibition Rb Rb Protein Phosphorylation CDK2->Rb Blocked Arrest G1 Phase Arrest & Apoptosis CDK2->Arrest Promotes E2F E2F Transcription Factor Release Rb->E2F Inhibited CellCycle G1/S Phase Transition E2F->CellCycle Prevented

Figure 1: Mechanism of CDK2 inhibition and apoptosis induction by pyrazolo[1,5-a]pyrimidine derivatives.

Standardized In Silico Molecular Docking Protocol

To ensure trustworthiness and reproducibility, molecular docking must be treated as a self-validating system. Do not rely on docking scores if the protocol cannot accurately reproduce the binding pose of a known, co-crystallized ligand.

Step-by-Step Methodology
  • Protein Preparation:

    • Action: Import the high-resolution crystal structure (e.g., CDK2: PDB 2WIH) into the preparation suite (e.g., Schrödinger Protein Preparation Wizard). Strip all water molecules >5 Å from the active site, add polar hydrogens, and assign Gasteiger charges.

    • Causality: Removing bulk water prevents artificial steric clashes, while adding hydrogens ensures accurate calculation of electrostatic and hydrogen-bonding potentials.

  • Ligand Preparation:

    • Action: Sketch the 2D structures of the pyrazolo[1,5-a]pyrimidine derivatives. Convert to 3D and perform geometry optimization using the MMFF94 or OPLS force field.

    • Causality: Minimizing the internal energy of the ligand prevents artificially poor docking scores caused by strained, non-physical conformations.

  • Receptor Grid Generation & Self-Validation (Critical Step):

    • Action: Define a bounding box (usually 10 Å × 10 Å × 10 Å) centered on the native co-crystallized ligand. Extract the native ligand and re-dock it into this grid.

    • Validation Rule: Calculate the RMSD between your docked pose and the original crystal pose. The protocol is only valid if the RMSD is ≤ 2.0 Å. If the RMSD is higher, the grid parameters or protonation states must be adjusted[3].

  • Docking Execution:

    • Action: Run the docking simulation (e.g., Glide Extra Precision (XP) or AutoDock Vina) with the validated grid. Generate 10-20 poses per ligand to ensure conformational sampling.

  • Post-Docking Analysis:

    • Action: Extract the lowest energy pose (most negative ΔG). Map the 2D and 3D protein-ligand interactions, specifically looking for H-bonds, π-π stacking, and salt bridges.

Docking_Workflow PrepProt 1. Protein Preparation (Strip H2O, Add H+, Assign Charges) Grid 3. Receptor Grid Generation (Define Active Site Bounding Box) PrepProt->Grid PrepLig 2. Ligand Preparation (3D Conformation, Energy Minimization) Dock 5. Molecular Docking (Glide XP / AutoDock Vina) PrepLig->Dock Validate 4. Protocol Self-Validation (Re-dock Native Ligand, RMSD < 2.0 Å) Grid->Validate Validate->Dock If RMSD Valid Score 6. Scoring & Interaction Analysis (ΔG Binding Energy, H-Bonds) Dock->Score

Figure 2: Self-validating high-throughput molecular docking workflow.

Experimental Validation (In Vitro Assays)

In silico docking scores are predictive models that require empirical validation to confirm biological efficacy. The transition from computational affinity to in vitro potency is validated through specific assays:

  • Kinase Inhibition Assays: For targets like CDK2 and TRKA, luminescent assays (e.g., Kinase-Glo) are used to measure the amount of ATP depleted during the kinase reaction. For example, compound 21c's docking score of -7.92 kcal/mol translated to an exceptional in vitro CDK2 IC50 of 18–150 nM[3].

  • Antimicrobial Susceptibility Testing: For targets like MurA, the Minimum Inhibitory Concentration (MIC) is determined via broth microdilution. Compound 4c's superior docking score (-11.9 kcal/mol) was validated by an MIC of 1.95 μg/mL against E. coli[1].

  • Cytotoxicity Assays: MTT or CellTiter-Glo assays on specific cell lines (e.g., MCF-7 for breast cancer) validate the anti-proliferative effects predicted by aromatase docking[4].

References

  • Source: nih.
  • Source: nih.
  • Source: doi.
  • Source: mdpi.
  • Source: acs.

Sources

Assessing the Kinase Selectivity of 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent protein kinase inhibitors.[1][2] These compounds often function as ATP-competitive inhibitors, and their diverse biological activities have positioned them as promising candidates for targeted therapies, particularly in oncology.[1][2][3] This guide focuses on a specific derivative, 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine, and provides a comprehensive experimental framework for assessing its selectivity across the human kinome.

The central challenge in developing kinase inhibitors is achieving selectivity.[4][5][6] Due to the high degree of structural conservation in the ATP-binding pocket across the more than 500 kinases in the human kinome, a single compound can often inhibit multiple kinases.[4][5] This promiscuity can lead to off-target effects and toxicity, hindering clinical development.[4][6] Therefore, a rigorous assessment of a compound's selectivity profile early in the discovery process is paramount. This guide will detail the experimental design, provide step-by-step protocols for robust biochemical assays, and explain how to interpret the resulting data to build a comprehensive selectivity profile for 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine.

Experimental Design: Crafting a Robust Selectivity Screen

A successful kinase selectivity assessment hinges on a well-designed experimental plan. This involves not only the choice of assay technology but also the strategic selection of the kinase panel and appropriate controls.

The Kinase Panel: A Representative Snapshot of the Kinome

The goal of selectivity profiling is to understand a compound's activity against a broad and diverse set of kinases. While screening against the entire kinome is ideal, it is often not feasible in initial studies. A more practical approach is to use a smaller, representative panel that includes kinases from all major branches of the human kinome tree.[7] This ensures that the compound is tested against a wide range of ATP-binding site conformations.

For this guide, we will consider a hypothetical panel of 50 kinases, including representatives from the tyrosine kinase (TK), tyrosine kinase-like (TKL), STE, CK1, AGC, CAMK, and CMGC groups. This panel should include kinases that are known to be sensitive to a wide range of inhibitors, as these can act as "canaries in the coal mine" for promiscuity.[8]

Control Compounds: The Essential Benchmarks

To validate the assay and provide context for the results, the inclusion of control compounds is non-negotiable.

  • Positive Control (Non-Selective): Staurosporine is a classic example of a potent but highly non-selective kinase inhibitor. It should inhibit most, if not all, kinases in the panel, confirming that the assays are performing correctly.

  • Positive Control (Selective): A well-characterized selective inhibitor for one of the kinases in the panel should be included. For example, if EGFR is in the panel, a known selective EGFR inhibitor like Gefitinib could be used. This helps to confirm the sensitivity of individual assays to selective inhibition.

  • Negative Control (Vehicle): The vehicle in which the compounds are dissolved (typically DMSO) should be tested alone to establish the baseline kinase activity and ensure it has no inhibitory effect.

Experimental Workflow for Kinase Selectivity Profiling

The overall workflow for assessing the kinase selectivity of 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine is a multi-step process, from initial compound handling to final data analysis.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis compound_prep Compound Dilution Series (7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine & Controls) plate_setup Assay Plate Setup (384-well format) compound_prep->plate_setup reagent_prep Assay Reagent Preparation (Kinases, Substrates, ATP, Buffers) reagent_prep->plate_setup kinase_reaction Initiate Kinase Reaction (Incubate at RT) plate_setup->kinase_reaction detection Signal Detection (e.g., Luminescence) kinase_reaction->detection raw_data Raw Data Acquisition (Plate Reader Output) detection->raw_data ic50_calc IC50 Curve Fitting (Dose-Response Analysis) raw_data->ic50_calc selectivity_score Selectivity Assessment (S-Score, Gini Coefficient) ic50_calc->selectivity_score

Fig. 1: Experimental workflow for kinase selectivity profiling.

Experimental Protocols

To ensure data robustness, it is advisable to use a highly sensitive and reliable assay format. Luminescence-based assays that measure ADP production, such as the ADP-Glo™ Kinase Assay, are well-suited for high-throughput screening due to their high signal-to-background ratio and broad applicability to virtually any kinase.[3]

Protocol 1: Luminescence-Based Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted for a 384-well plate format, which is standard for kinase profiling.

A. Reagent Preparation:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine and control compounds in 100% DMSO. A typical starting concentration is 1 mM. Then, dilute these DMSO stocks into the appropriate kinase assay buffer. The final DMSO concentration in the assay should be kept low (≤1%) to avoid impacting kinase activity.[9]

  • Kinase Reaction Buffer: The composition of the kinase buffer can vary, but a typical buffer contains 40 mM Tris (pH 7.5), 20 mM MgCl₂, and 0.1 mg/ml BSA.

  • ATP and Substrate Solutions: Prepare stocks of ATP and the specific peptide or protein substrate for each kinase in the panel. The ATP concentration used in the assay should ideally be at or near the Km for each kinase to provide a more accurate measure of inhibitor potency (IC50 ≈ Ki).[7]

  • ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[1][10]

B. Assay Procedure:

  • Plate Setup: To the wells of a 384-well white assay plate, add 5 µL of the diluted compound solutions.

  • Kinase/Substrate Addition: Add 10 µL of a mixture containing the kinase and its specific substrate to each well.

  • Initiate Reaction: Start the kinase reaction by adding 10 µL of the ATP solution to each well. Gently mix the plate and incubate for 1 hour at room temperature.

  • Stop Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.[3]

  • ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction back to ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[10]

  • Measure Luminescence: Read the plate on a standard plate-reading luminometer. The intensity of the light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

Protocol 2: Radiometric [γ-³²P]ATP Filter-Binding Assay (Orthogonal Method)

The radiometric assay is considered the "gold standard" for measuring kinase activity.[11][12] It directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate.

A. Principle:

The kinase reaction is performed with [γ-³²P]ATP and a peptide or protein substrate. After the reaction, the mixture is spotted onto a phosphocellulose paper membrane, which binds the phosphorylated substrate. Unreacted [γ-³²P]ATP is washed away, and the amount of radioactivity remaining on the paper, corresponding to the phosphorylated substrate, is quantified using a phosphorimager or scintillation counter.[13]

B. Abbreviated Procedure:

  • Set up the kinase reaction as described for the ADP-Glo™ assay, but with [γ-³²P]ATP included in the ATP solution.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding a small amount of phosphoric acid.

  • Spot a portion of the reaction mixture onto a P81 phosphocellulose filter mat.

  • Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry the filter mat and quantify the radioactivity using a phosphorimager.

Data Analysis and Interpretation

1. IC50 Determination:

For each kinase, the raw luminescence or radioactivity data is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is then fitted to the data using a non-linear regression model to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

2. Comparative Data Presentation:

The calculated IC50 values for 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine and the control compounds should be compiled into a table for easy comparison.

Kinase TargetKinase Family7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine IC50 (nM) [Hypothetical]Staurosporine IC50 (nM) [Control]Selective Inhibitor X IC50 (nM) [Control]
CDK2/CycACMGC505>10,000
GSK3βCMGC8,50010>10,000
PIM1CAMK7520>10,000
AKT1AGC>10,00015>10,000
EGFRTK9,000825
SRCTK>10,0006>10,000
... (44 more)............

3. Quantifying Selectivity:

A simple and widely used metric for quantifying selectivity is the Selectivity Score (S-score) .[6][7] It is calculated by dividing the number of kinases inhibited by more than a certain threshold (e.g., 50%) at a specific compound concentration (e.g., 1 µM) by the total number of kinases tested.[7]

  • S(50%) at 1 µM = (Number of kinases with >50% inhibition at 1 µM) / (Total number of kinases tested)

A lower S-score indicates higher selectivity. For example, if 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine inhibits only 3 out of 50 kinases by more than 50% at 1 µM, its S(50%) would be 0.06, suggesting a high degree of selectivity.

Another useful metric is the Gini coefficient , which provides a measure of the distribution of inhibitory activity across the panel without relying on an arbitrary inhibition threshold.[8] A Gini coefficient of 1 indicates that the compound inhibits only a single kinase, while a value of 0 indicates equal inhibition of all kinases.

Contextualizing Selectivity: The Importance for Signaling Pathways

Understanding a compound's selectivity is crucial because kinases operate within complex signaling networks. Off-target inhibition can lead to unintended consequences by disrupting other pathways. For instance, if our hypothetical data suggests that 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine is a selective inhibitor of CDK2, it could be a valuable tool for studying the cell cycle or as a potential therapeutic for cancers driven by CDK2 hyperactivity.

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 CDK2->Rb S_Phase S-Phase Entry CDK2->S_Phase

Fig. 2: A simplified signaling pathway showing the role of CDK2 in cell cycle progression.

A selective CDK2 inhibitor, as hypothetically determined for our compound, would block the phosphorylation of substrates like Rb, preventing the transition into the S-phase of the cell cycle. This would be the desired on-target effect. If the compound were non-selective and also inhibited other kinases like AKT1 or ERK, it could lead to a host of other cellular effects, complicating data interpretation and potentially causing toxicity.

Conclusion

This guide outlines a comprehensive and robust strategy for assessing the kinase selectivity of 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine. By employing a diverse kinase panel, appropriate controls, and a sensitive, high-throughput biochemical assay like ADP-Glo™, researchers can generate high-quality, reproducible data. The subsequent analysis, including IC50 determination and the calculation of selectivity metrics like the S-score, allows for a quantitative comparison with other compounds and provides a clear picture of the compound's selectivity profile. This information is critical for making informed decisions about the future development of 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine as either a chemical probe to study specific kinase biology or as a potential therapeutic candidate.

References

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • Bamborough, P., & Drewry, D. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Hampton, A. S., & Lindsley, C. W. (2013). Assay of protein kinases using radiolabeled ATP: a protocol. Methods in molecular biology (Clifton, N.J.), 966, 169–174.
  • Betti, C., & Lavecchia, A. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Cancer Biology & Therapy, 17(3), 239-241.
  • Vainshtein, A., & Ruderman, J. V. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of visualized experiments : JoVE, (123), 55639.
  • Celtarys. (2025, August 14). Troubleshooting and Optimizing Kinase Assay Performance. Retrieved from [Link]

  • Deacon, S. W., & Peterson, J. R. (2012). A high-throughput radiometric kinase assay. Methods in molecular biology (Clifton, N.J.), 795, 91–101.
  • Jeon, J., & Aittokallio, T. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing.
  • Nussinov, R., & Zhang, J. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of the American Chemical Society, 145(9), 4948–4963.
  • Schrödinger. (2025, September 9). Cracking the Selectivity Challenge in Kinase Drug Discovery. Retrieved from [Link]

  • Grossman, M., & Adler, E. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen.
  • Le, T. H., & Ecker, G. F. (2017). The use of novel selectivity metrics in kinase research. Future medicinal chemistry, 9(1), 63–76.
  • Le, T. H., & Ecker, G. F. (2014). IP-Kinase Assay. Bio-protocol, 4(5), e1059.
  • AstraZeneca. (n.d.). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Royal Society of Chemistry.
  • Klink, T. A., et al. (2014). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. Journal of Biomolecular Screening, 19(7), 1047-1057.
  • Hie, B. L., & Coley, C. W. (2022). Selective Inhibitor Design for Kinase Homologs Using Multiobjective Monte Carlo Tree Search.
  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Wang, Y., et al. (2024). Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as selective ROCK2 inhibitors with anti-breast cancer migration and invasion activities. European journal of medicinal chemistry, 270, 116345.
  • Mason, J. M., et al. (2015). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS medicinal chemistry letters, 6(7), 810–815.
  • El-Gamal, M. I., et al. (2025).
  • Al-Suwaidan, A. A., et al. (2023). Design and synthesis of certain 7-Aryl-2-Methyl-3-Substituted Pyrazolo{1,5-a}Pyrimidines as multikinase inhibitors. European journal of medicinal chemistry, 266, 115918.
  • Fancelli, D., et al. (2011). Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors. Bioorganic & medicinal chemistry letters, 21(1), 321–325.

Sources

Safety Operating Guide

7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals scaling up the synthesis of bioactive molecules. The pyrazolo[1,5-a]pyrimidine core is a privileged, highly sought-after scaffold, frequently utilized to design potent dual inhibitors for kinases such as CDK2 and TRKA[1].

However, managing the lifecycle of its intermediates—specifically the safe handling and disposal of 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS: 244127-42-2) —is a critical operational mandate. The very feature that makes this compound synthetically valuable—the highly reactive C7-Cl bond activated by the electron-withdrawing nature of the bridgehead nitrogen system—also dictates its toxicological profile and strict disposal requirements[2].

This guide provides the definitive, self-validating protocols for the safe handling, spill recovery, and EPA-compliant disposal of this specific halogenated intermediate.

Chemical Profiling & Hazard Causality

Before implementing a disposal plan, personnel must understand why this chemical requires specialized handling. 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine is not a benign organic powder; it is an active electrophile. The compound presents acute toxicity risks if swallowed, and acts as a severe skin, eye, and respiratory tract irritant[3].

Quantitative Data & Operational Thresholds

ParameterSpecification / ThresholdOperational Causality
CAS Number 244127-42-2Ensures precise tracking across Safety Data Sheets (SDS) and EPA manifests.
Molecular Formula C8H8ClN3High nitrogen and chlorine content dictates specific thermal destruction pathways.
Halogen Limit for Commingling > 5% Halogen ContentTriggers mandatory routing to halogen-rated incinerators equipped with alkaline gas scrubbers[4].
Incineration Temperature > 1,000 °CRequired to thoroughly cleave the highly stable pyrazolo[1,5-a]pyrimidine aromatic ring.
Storage Time Limit < 90 DaysComplies with RCRA hazardous waste accumulation regulations for large quantity generators[5].

The Logic of Waste Segregation

According to EPA guidelines, wastes containing halogenated organic compounds must be strictly segregated from non-halogenated streams[5].

The Causality: The reasoning is rooted in thermal destruction mechanics. Incinerating halogenated waste generates highly corrosive hydrogen chloride (HCl) gas. If a halogenated compound is inadvertently routed to a facility only equipped for non-halogenated waste (such as a standard cement kiln), the resulting HCl will cause severe structural corrosion to the incinerator and result in toxic atmospheric release. Therefore, it must be manifested specifically as Halogenated Organic Waste so it is routed to RCRA-permitted incinerators equipped with alkaline effluent scrubbers[5]. Furthermore, the high nitrogen content (N3) generates nitrogen oxides (NOx), requiring specialized catalytic reduction during destruction.

G N1 Waste Generation (7-Chloro Derivative) N2 Segregation (Halogenated Stream) N1->N2 N3 RCRA Storage (< 90 Days) N2->N3 N4 Licensed Transport (EPA Manifest) N3->N4 N5 Thermal Destruction (>1000°C Incineration) N4->N5 N6 Gas Scrubbing (HCl/NOx Neutralization) N5->N6

Halogenated waste disposal workflow for 7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine.

Step-by-Step Methodologies

Methodology A: Waste Segregation and Manifesting Protocol

To ensure regulatory compliance and prevent dangerous commingling, follow this self-validating workflow for routine disposal:

  • Container Selection: Use an EPA-approved, chemically compatible container, preferably High-Density Polyethylene (HDPE) or glass.

    • Causality: Do not use metal containers. Trace moisture can react with the chlorinated compound to form micro-amounts of HCl, which will corrode metal over time, leading to primary containment failure.

  • Stream Verification: Ensure the waste stream is strictly labeled "Halogenated Organic Waste." Do not mix with non-halogenated solvents (e.g., acetone, hexane) if the total halogen content of the final mixture will exceed the 5% threshold[4].

  • Immediate Labeling: Affix a Hazardous Waste label immediately upon the first drop/grain of waste entering the container. Explicitly list "7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine" as a constituent.

  • Storage Limits: Store in a ventilated flammable/corrosive cabinet. Transfer the container to your facility's central waste accumulation area within 90 days to comply with RCRA regulations[5].

Methodology B: Laboratory Spill Containment and Recovery

In the event of an accidental spill of the pure powder or a concentrated solution, immediate and calculated action is required:

  • Isolate the Area: Immediately restrict access to the spill zone.

    • Causality: Prevents the physical tracking of the reactive powder throughout the lab and minimizes inhalation exposure to airborne particulates.

  • PPE Donning: Personnel must wear nitrile gloves (double gloving is highly recommended), tightly sealed safety goggles, a standard lab coat, and an N95 or P100 particulate respirator if the powder has aerosolized.

  • Containment Tactics:

    • If dry powder: Do NOT sweep dry. Causality: Dry sweeping aerosolizes the reactive dust, drastically increasing the risk of inhalation exposure and spreading the contamination footprint. Instead, gently cover the powder with a damp absorbent pad or an inert material (e.g., sand) to suppress dust.

    • If in solution: Surround and cover the spill with a compatible inert chemical absorbent.

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a sealable HDPE bucket.

  • Surface Decontamination: Wipe the affected area with a solvent the compound is soluble in (e.g., a small amount of ethyl acetate), followed by a thorough wash with soap and water. All contaminated wipes must be placed into the Halogenated Organic Waste container.

References[3] Title: Pyrazolo(1,5-a)pyrimidine | C6H5N3 | CID 11636795

Source: PubChem (National Institutes of Health) URL:[Link][4] Title: UWO Guide to Classifying Unwanted Materials Source: University of Wisconsin–Oshkosh URL:[Link][5] Title: Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites Source: Environmental Protection Agency (EPA) URL:[Link][1] Title: Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity Source: MDPI URL:[Link][2] Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Source: PMC (National Institutes of Health) URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine
Reactant of Route 2
7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.